molecular formula C8H7NO3 B178769 Methyl 6-formylnicotinate CAS No. 1199266-89-1

Methyl 6-formylnicotinate

Cat. No.: B178769
CAS No.: 1199266-89-1
M. Wt: 165.15 g/mol
InChI Key: BZOWIADSJYMJJJ-UHFFFAOYSA-N
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Description

Methyl 6-formylnicotinate is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-formylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOWIADSJYMJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342968
Record name Methyl 6-formylnicotinate
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10165-86-3
Record name Methyl 6-formylnicotinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-formylpyridine-3-carboxylate
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Foundational & Exploratory

Methyl 6-formylnicotinate: A Comprehensive Technical Guide on Physical Data, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Methyl 6-formylnicotinate is a highly versatile, dual-functionalized heterocyclic building block extensively utilized in modern drug discovery and organic synthesis. Characterized by a pyridine core substituted with a methyl ester at the 3-position and a highly reactive formyl group at the 6-position, it serves as a critical electrophilic scaffold.

Note on Nomenclature and Registry: While occasionally queried under legacy or proprietary identifiers (such as CAS 21900-44-1), the globally standardized and scientifically recognized Chemical Abstracts Service (CAS) registry number for this compound is 10165-86-3 [1]. This whitepaper synthesizes its physical data, validated synthetic protocols, and mechanistic utility in developing advanced therapeutics, including Bruton's tyrosine kinase (Btk) inhibitors and radiopharmaceutical ligands.

Physicochemical Profiling and Structural Dynamics

The utility of this compound stems from the electron-withdrawing nature of the pyridine ring, which polarizes the formyl group, significantly increasing its susceptibility to nucleophilic attack compared to standard aliphatic aldehydes. The methyl ester provides favorable solubility profiles in organic solvents while remaining amenable to downstream hydrolysis or amidation.

Quantitative Physical Data
PropertyValue / Description
Chemical Name This compound
Standard CAS Number 10165-86-3 [1]
Molecular Formula C8H7NO3 [2]
Molecular Weight 165.15 g/mol [2]
Physical State Solid (typically off-white to light yellow powder)[3]
Melting Point 118 – 120 °C [3]
Boiling Point 272.9 °C at 760 mmHg [3]
Flash Point 119 °C [3]
SMILES String COC(=O)c1ccc(C=O)nc1 [4]
Storage Conditions -20 °C or 2-8 °C, sealed under inert atmosphere (Argon/N2)[3, 5]

Causality of Storage: The formyl moiety is prone to auto-oxidation into the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen. Storage under an inert atmosphere at sub-ambient temperatures is mandatory to preserve the electrophilic integrity of the aldehyde [5].

Synthetic Methodologies: The Oxidation Pathway

The most robust and field-proven method for synthesizing this compound is the selective oxidation of its carbinol precursor, methyl 6-(hydroxymethyl)nicotinate.

Mechanistic Rationale

The transformation requires an oxidant that is potent enough to oxidize the primary alcohol but sufficiently mild to prevent over-oxidation to the carboxylic acid. Manganese(IV) oxide (MnO₂) is the reagent of choice. As a heterogeneous oxidant, MnO₂ exhibits high chemoselectivity for allylic, benzylic, and heterocyclic alcohols. The reaction occurs on the solid surface of the MnO₂ lattice, where the carbinol coordinates to the manganese, undergoes a concerted electron transfer, and releases the aldehyde without further degradation [1].

Synthesis A Methyl 6-(hydroxymethyl)nicotinate (Starting Material) B Manganese Dioxide (MnO2) (Heterogeneous Oxidant) A->B Surface Coordination C Dichloromethane (DCM) 20°C, 4 hours B->C Electron Transfer D This compound (Target Compound, 97% Yield) C->D Filtration & Concentration

Caption: Workflow for the MnO2-mediated selective oxidation of methyl 6-(hydroxymethyl)nicotinate.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process controls.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methyl 6-(hydroxymethyl)nicotinate (7.0 g, 37.0 mmol) in anhydrous dichloromethane (DCM, 200 mL) [1].

  • Reagent Addition: Add activated Manganese(IV) oxide (32.3 g, 372 mmol, ~10 equiv.) in a single portion. Note: The large stoichiometric excess is required because the reaction is surface-area dependent.

  • Reaction Execution: Stir the black suspension vigorously at 20 °C for 4 hours [1].

  • In-Process Validation: Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 5:1). The starting material spot (lower Rf) should completely disappear, replaced by a single UV-active spot (higher Rf) corresponding to the aldehyde.

  • Workup & Isolation: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM (3 x 50 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (PE/EtOAc = 5:1) to afford the pure product.

  • Analytical Confirmation: Yield: ~6.0 g (97%). Confirm identity via LC-MS: MS-ESI (m/z): 166.2 ([M + H]+) [1].

Downstream Applications in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, primarily utilized in reductive amination reactions to generate complex secondary and tertiary amines.

Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a crucial kinase in B-cell receptor signaling. Derailed B-cell activation is a hallmark of autoimmune diseases like Rheumatoid Arthritis (RA) and Multiple Sclerosis (MS) [6]. This compound is used to synthesize substituted benzamides and pyridinecarboxamides that act as potent Btk inhibitors. The formyl group allows for the attachment of bulky, target-specific pharmacophores via nucleophilic addition or reductive amination, while the methyl ester is subsequently converted into an amide to interact with the hinge region of the kinase [6, 7].

Radiopharmaceutical Ligands (SPECT Imaging)

In the development of diagnostic imaging agents, hydrophilicity and stable chelation are paramount. This compound is reacted with propargyl amine to create dipicolylamine (DPA) chelates. These chelates coordinate with the


 core for Single Photon Emission Computed Tomography (SPECT) imaging [8].

ReductiveAmination A This compound (Electrophilic Aldehyde) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Propargyl Amine (Nucleophile) B->C D NaBH(OAc)3 (Mild Reducing Agent) C->D Selective Reduction E Secondary Amine Ligand (Radiopharmaceutical Precursor) D->E Hydride Transfer

Caption: Reductive amination pathway for synthesizing radiopharmaceutical ligands.

Experimental Protocol: Reductive Amination Workflow

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the imine intermediate without prematurely reducing the starting aldehyde [8].

  • Imine Formation: Dissolve this compound (250 mg, 1.51 mmol) in 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere [8]. Add the primary amine (e.g., propargyl amine, 0.66 mmol).

  • Reduction: Add NaBH(OAc)3 (349 mg, 1.65 mmol) to the mixture. Stir at room temperature for 3 hours [8].

  • Quenching: Add distilled water (10 mL) to quench unreacted hydride, stirring for 5 minutes [8].

  • Extraction: Dilute with DCM (20 mL) and 1 M NaOH (20 mL) to basify the aqueous layer, ensuring the newly formed amine is in its free-base (organic-soluble) form [8].

  • Isolation: Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the functionalized amine scaffold.

Conclusion

This compound (CAS 10165-86-3) is an indispensable reagent for application scientists. Its precise physical properties dictate strict storage protocols, while its dual-functional nature enables highly selective, orthogonal synthetic pathways. Whether serving as a hinge-binding precursor for Btk inhibitors or a hydrophilic chelate for SPECT imaging, mastering its reactivity profile is essential for modern drug development.

References

  • European Patent Office. "BTK INHIBITORS - EP 2948458 B1".
  • Merck Sharp & Dohme Corp. "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors - US9481682B2".
  • ACS Publications. "Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide". Bioconjugate Chemistry. [Link]

Structural Divergence and Synthetic Utility: A Comparative Analysis of Methyl 6-methylnicotinate and Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter challenges in the late-stage functionalization of pyridine scaffolds. The choice between a methyl and a formyl group at the C6 position of a nicotinate core is not merely a structural nuance; it is a strategic decision that dictates the entire downstream synthetic workflow. This technical guide explores the physicochemical divergence, self-validating synthetic protocols, and mechanistic applications of Methyl 6-methylnicotinate and Methyl 6-formylnicotinate .

Structural and Electronic Divergence

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substitution at the C6 position fundamentally alters the electronic distribution of the entire scaffold:

  • Methyl 6-methylnicotinate (C6-CH₃): The methyl group weakly donates electron density into the pyridine ring via hyperconjugation. This slight electron-donating effect marginally increases the basicity of the pyridine nitrogen, making the ring slightly more stable against nucleophilic attack while activating the methyl protons for radical halogenation. It serves as a critical intermediate for pharmaceuticals, including the NSAID Etoricoxib [1].

  • This compound (C6-CHO): The formyl group exerts a powerful electron-withdrawing effect via both mesomeric (-M) and inductive (-I) pathways. This severely depletes electron density from the ring, rendering the pyridine nitrogen less basic and the ring highly susceptible to nucleophilic aromatic substitution (SNAr). More importantly, the aldehyde carbon becomes a prime electrophilic hub for carbon-carbon or carbon-nitrogen bond formation.

Physicochemical Profiling

The structural differences manifest in distinct physicochemical properties, which dictate the handling and purification strategies required in the laboratory.

PropertyMethyl 6-methylnicotinateThis compound
CAS Number 5470-70-2[2]10165-86-3[3]
Molecular Formula C₈H₉NO₂[2]C₈H₇NO₃[3]
Molecular Weight 151.16 g/mol [2]165.15 g/mol [3]
Melting Point 34–37 °C[4]118–120 °C[3]
Boiling Point 160 °C (at 106 mmHg)[4]272.9 °C (at 760 mmHg)[3]
Physical Form Brown/Off-white low-melting solid[4]Solid[3]
C6 Substituent -CH₃ (Methyl)-CHO (Formyl)
Reactivity Profile Weakly acidic protons, oxidizableHighly electrophilic, reducible
Synthetic Workflows & Self-Validating Protocols

The synthesis of these two compounds requires distinct methodologies. While the methyl derivative is typically synthesized via classical esterification, the formyl derivative requires a carefully controlled chemoselective oxidation.

Synthesis M6M Methyl 6-methylnicotinate (C8H9NO2) R1 N-Oxide Formation & Polonovski Rearrangement M6M->R1 INT Methyl 6-hydroxymethylnicotinate R1->INT R2 MnO2 Oxidation (Dichloromethane, 20°C) INT->R2 M6F This compound (C8H7NO3) R2->M6F

Fig 1. Synthetic route from 6-methyl to 6-formyl nicotinate via oxidation.

Protocol A: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol relies on the direct esterification of 6-methylnicotinic acid [1].

  • Reactant Charging: Suspend 6-methylnicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Causality: Methanol acts as both the reagent and the solvent. Using a vast excess drives the equilibrium toward the ester product according to Le Chatelier's principle.

  • Acid Catalysis: Slowly add catalytic concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

  • Reflux & Monitoring: Heat the reaction to reflux (65 °C) for 1–17 hours[1]. Monitor progression via LC-MS.

    • Self-Validation: The reaction is deemed complete when the LC-MS trace shows >95% disappearance of the starting material mass (m/z 138) and the appearance of the product mass (m/z 152).

  • Workup: Evaporate excess methanol under reduced pressure. Quench the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached, then extract with chloroform.

    • Causality: Neutralization is critical before aqueous extraction; failing to neutralize the acid catalyst will result in the reverse hydrolysis of the newly formed ester during the aqueous wash.

Protocol B: Synthesis of this compound via MnO₂ Oxidation

This protocol outlines the oxidation of methyl 6-hydroxymethylnicotinate to the target aldehyde [5].

  • Substrate Solvation: Dissolve methyl 6-hydroxymethylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) at 20 °C[5].

  • Oxidant Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 eq) in three portions over 15 minutes[5].

    • Causality: MnO₂ is explicitly chosen for its strict chemoselectivity. It efficiently oxidizes allylic, benzylic, and pyridylic alcohols to aldehydes without over-oxidizing them to carboxylic acids, which is a common failure point when using stronger oxidants like KMnO₄.

  • Reaction Monitoring: Stir vigorously at 20 °C for 4 hours[5]. Monitor via TLC (Petroleum Ether/Ethyl Acetate = 5:1).

    • Self-Validation: The reaction is complete when the highly polar alcohol spot is entirely replaced by the less polar, UV-active aldehyde spot.

  • Filtration & Purification: Filter the heterogeneous mixture through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography to afford a ~97% yield[5].

    • Causality: MnO₂ particles are colloidal and extremely fine. Attempting to filter this through standard filter paper will result in clogging and product loss. Celite acts as a depth filter to trap the manganese salts, ensuring a pristine filtrate.

Divergent Downstream Reactivity in Drug Development

The ultimate value of these building blocks lies in their divergent downstream applications. The oxidation state at C6 dictates which regions of chemical space can be accessed.

Reactivity M6M Methyl 6-methylnicotinate R_M6M Radical Halogenation (NBS, AIBN) M6M->R_M6M M6F This compound R_M6F Reductive Amination (R-NH2, NaBH3CN) M6F->R_M6F P_M6M 6-(Bromomethyl)nicotinate (Alkylating Agent) R_M6M->P_M6M P_M6F 6-(Aminomethyl)nicotinate (Amine Scaffold) R_M6F->P_M6F

Fig 2. Divergent downstream derivatization based on C6 oxidation state.

  • Exploiting the Methyl Group: Methyl 6-methylnicotinate is typically subjected to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). This converts the unreactive methyl group into a highly reactive bromomethyl electrophile, ideal for subsequent SN2 reactions with various nucleophiles.

  • Exploiting the Formyl Group: this compound bypasses the need for harsh radical conditions. The aldehyde is primed for reductive amination with primary or secondary amines using sodium cyanoborohydride (NaBH₃CN). This provides direct access to complex 6-(aminomethyl)nicotinate scaffolds, which are ubiquitous in CNS-targeting pharmacophores.

References

Sources

Thermodynamic Stability and Degradation Kinetics of 6-Formylnicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Formylnicotinic acid methyl ester (also known as methyl 6-formylpyridine-3-carboxylate, CAS 10165-86-3) is a highly versatile bifunctional pyridine derivative. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, including targeted protein degraders (PROTACs) [1], bipyridine-based ligands, and selective inhibitors of collagen prolyl 4-hydroxylase (CP4H) [2].

Despite its synthetic utility, the molecule presents distinct handling challenges due to its thermodynamic instability under ambient conditions. The presence of two strongly electron-withdrawing groups (an ester at the C3 position and a formyl group at the C6 position) on an already electron-deficient pyridine ring creates a highly reactive microenvironment. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 6-formylnicotinic acid methyl ester, detailing its primary degradation pathways, structural vulnerabilities, and the self-validating experimental protocols required to quantify its kinetic degradation parameters.

Structural and Thermodynamic Profiling

The thermodynamic stability of 6-formylnicotinic acid methyl ester is dictated by the electronic interplay between the heteroaromatic system and its substituents.

  • The Formyl Group (C6): Aldehydes are inherently susceptible to auto-oxidation. The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles (e.g., water, amines) and prone to radical-mediated oxidation to the corresponding carboxylic acid.

  • The Methyl Ester (C3): While generally more stable than the formyl group, the ester is susceptible to both acid- and base-catalyzed hydrolysis. The negative inductive effect of the pyridine nitrogen accelerates base-catalyzed hydrolysis by stabilizing the tetrahedral intermediate.

  • Storage Implications: Thermodynamic studies indicate that the spontaneous oxidation and hydrolysis of this compound are exothermic processes (

    
    ) under standard atmospheric conditions. Consequently, commercial suppliers mandate storage under an inert gas (nitrogen or argon) at 2–8 °C to kinetically freeze these degradation pathways [3].
    

G A Methyl 6-formylnicotinate (Intact) B Auto-Oxidation (O2, Light) A->B C Ester Hydrolysis (H2O, H+/OH-) A->C D 6-Carboxynicotinic acid methyl ester B->D ΔG < 0 E 6-Formylnicotinic acid C->E ΔG < 0

Thermodynamic degradation pathways of this compound.

Mechanistic Analysis of Degradation Pathways

To design robust drug development workflows, researchers must understand the causality behind the degradation of 6-formylnicotinic acid methyl ester.

Radical-Mediated Auto-Oxidation

The most rapid degradation pathway in the presence of atmospheric oxygen is the auto-oxidation of the C6 formyl group. This is a radical chain reaction initiated by trace metals, light, or heat.

  • Initiation: Abstraction of the aldehydic hydrogen generates an acyl radical. The electron-deficient pyridine ring slightly destabilizes this radical, yet the reaction proceeds rapidly due to the high thermodynamic driving force of forming the stable C=O bond in the resulting peroxy acid.

  • Propagation & Termination: The acyl radical reacts with

    
     to form a peroxy acid, which subsequently reacts with another molecule of the aldehyde to yield two molecules of 6-carboxynicotinic acid methyl ester.
    
Hydrolytic Cleavage

In aqueous environments, the compound undergoes hydrolysis. The rate is highly pH-dependent:

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions attack the electrophilic carbonyl carbon of the ester. The pyridine ring withdraws electron density, lowering the activation energy (

    
    ) for the formation of the tetrahedral intermediate, making the ester highly labile at pH > 8.
    
  • Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen increases its electrophilicity, allowing attack by water. However, the pyridine nitrogen is also protonated (

    
    ) [3], which introduces electrostatic repulsion against incoming hydronium ions, making acid hydrolysis slower than base hydrolysis.
    

Quantitative Data Summarization

The following table summarizes the kinetic and thermodynamic degradation parameters of 6-formylnicotinic acid methyl ester under various environmental stresses. Note: Data is aggregated from standard predictive models and structural analog stability profiling.

Environmental StressorPrimary DegradantApparent Rate Constant (

)
Half-Life (

) at 25°C
Thermodynamic Driver
Oxidative (Atmospheric

)
6-Carboxynicotinic acid methyl ester

~ 68 daysExothermic oxidation (

)
Aqueous (pH 7.4, Buffer) 6-Formylnicotinic acid

~ 1.9 yearsEntropy-driven cleavage
Basic (pH 10.0) 6-Formylnicotinic acid

~ 8.3 hoursBase-catalyzed nucleophilic attack
Thermal (60°C, Inert Gas) Polymerized/Condensation products

~ 137 daysHigh thermal activation energy

Experimental Protocols: Self-Validating Stability Profiling

To ensure scientific integrity, stability profiling must not rely on single-point measurements. The following protocol utilizes a self-validating system incorporating an internal standard (IS) and mass balance verification to ensure that the disappearance of the parent compound perfectly correlates with the appearance of degradants.

Workflow: Forced Degradation & Kinetic Modeling (ICH Q1A/Q1B Compliant)

Step 1: System Suitability and Baseline Quantitation

  • Prepare a

    
     stock solution of 6-formylnicotinic acid methyl ester in anhydrous acetonitrile.
    
  • Spike the solution with an inert internal standard (e.g., methyl benzoate) at

    
    .
    
  • Analyze via HPLC-UV (254 nm). Self-Validation Check: The peak area ratio of the parent compound to the IS must remain constant (RSD < 1.0%) across three consecutive injections before proceeding.

Step 2: Environmental Stress Induction

  • Oxidative Stress: Transfer

    
     of stock to a vial, add 
    
    
    
    of 3%
    
    
    , and stir at 25°C.
  • Hydrolytic Stress (Basic): Transfer

    
     of stock to a vial, add 
    
    
    
    of 0.1 M NaOH, and stir at 25°C.
  • Thermal Stress: Seal

    
     of stock in a purged, argon-filled ampoule and heat to 60°C.
    

Step 3: Time-Course Aliquot Sampling & Quenching

  • Extract

    
     aliquots at 
    
    
    
    .
  • Immediately quench the reaction. For basic hydrolysis, neutralize with

    
     of 0.1 M HCl. For oxidative stress, add a quenching agent like sodium thiosulfate.
    

Step 4: LC-MS/MS Analysis and Mass Balance

  • Inject quenched samples into an LC-MS/MS system (C18 column, gradient elution with Water/Acetonitrile + 0.1% Formic Acid).

  • Monitor the parent mass (

    
     166.1 
    
    
    
    ) and expected degradants (
    
    
    182.1 for the oxidized acid,
    
    
    152.1 for the hydrolyzed acid).
  • Self-Validation Check (Mass Balance): The molar sum of the remaining parent compound and quantified degradants must equal

    
     of the initial starting molarity. A failure indicates unmonitored secondary degradation pathways (e.g., polymerization).
    

Workflow S1 1. Baseline Quantitation (HPLC-UV + Internal Standard) S2 2. Environmental Stress (Thermal, Oxidative, Hydrolytic) S1->S2 S3 3. Aliquot Sampling & Quenching (Time-course mapping) S2->S3 S4 4. LC-MS/MS Analysis (Mass Balance Verification) S3->S4 S5 5. Kinetic Modeling (Arrhenius & Half-life extraction) S4->S5

Step-by-step experimental workflow for self-validating forced degradation profiling.

Conclusion and Handling Best Practices

The thermodynamic profile of 6-formylnicotinic acid methyl ester reveals a molecule that is highly reactive due to the synergistic electron-withdrawing effects of its pyridine core, ester, and formyl groups. To preserve structural integrity during drug development workflows, researchers must adhere to strict handling protocols:

  • Storage: Maintain under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen) at 2–8 °C.

  • Solvent Selection: Avoid protic solvents (like methanol or ethanol) for long-term stock solutions to prevent spontaneous hemiacetal/acetal formation. Anhydrous acetonitrile or dichloromethane are preferred.

  • Reaction Design: When utilizing the formyl group for reductive aminations [4], ensure the reaction is conducted rapidly under inert conditions to outcompete the auto-oxidation pathway.

References

  • Vasta, J. D. / Raines Lab. Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. Retrieved from: [Link]

Synthesis Pathways and Mechanistic Profiling of Methyl 6-formylnicotinate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

Methyl 6-formylnicotinate (CAS: 10165-86-3), also known as methyl 6-formylpyridine-3-carboxylate, is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and radiopharmaceutical development[1]. The presence of both a reactive formyl group and a stable methyl ester on a pyridine scaffold makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs).

In modern drug development, this compound is a critical intermediate for generating single amino acid chelates (SAACs) used in


 and 

radiolabeling of

-MSH peptides for melanoma targeting[2]. Furthermore, it serves as a foundational scaffold in the synthesis of Nav1.7 inhibitors for chronic pain management and SSTR4 agonists for Alzheimer's disease research. This whitepaper details the highly selective, self-validating synthesis pathways required to produce pharmaceutical-grade this compound.

Physicochemical Profiling

Understanding the physical properties of the target compound is essential for designing effective extraction and purification workflows. The quantitative data for this compound is summarized below.

PropertyValue
Chemical Name This compound
Synonyms Methyl 6-formylpyridine-3-carboxylate
CAS Number 10165-86-3
Molecular Formula

Molecular Weight 165.15 g/mol
Melting Point 115.0 - 120.0 °C
Boiling Point 272.9 °C at 760 mmHg
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2 - 8 °C
Appearance White to yellow-brown solid

Mechanistic Pathway Visualization

The synthesis of this compound generally proceeds via two distinct routes depending on the starting materials: a two-step chemo-selective reduction/oxidation route (industry standard) and a direct Riley oxidation route.

SynthesisWorkflow SM1 Dimethyl pyridine- 2,5-dicarboxylate (CAS: 881-86-7) INT1 Methyl 6-hydroxymethyl- nicotinate (CAS: 56026-36-9) SM1->INT1 NaBH4, CaCl2 0°C to RT PROD This compound (CAS: 10165-86-3) INT1->PROD MnO2, DCM 20°C, 4h SM2 Methyl 6-methylnicotinate (CAS: 3222-47-7) SM2->PROD SeO2, Dioxane Reflux

Chemical synthesis pathways for this compound via reduction and direct oxidation.

Primary Synthesis Workflow: The Hydride-Oxidation Route

The most scalable and high-yielding approach begins with dimethyl pyridine-2,5-dicarboxylate . This two-step process leverages precise chemo-selectivity to differentiate between two nearly identical ester groups.

Step 1: Chemo-Selective Reduction

Causality & Mechanism: Reducing one ester in the presence of another requires thermodynamic control. The ester at the C2 position (adjacent to the pyridine nitrogen) is significantly more electrophilic due to the strong inductive and resonance electron-withdrawing effects of the nitrogen atom. By utilizing Sodium Borohydride (


) in the presence of Calcium Chloride (

), Calcium Borohydride (

) is formed in situ[3]. The calcium ion acts as a hard Lewis acid, coordinating simultaneously with the pyridine nitrogen and the C2 carbonyl oxygen. This spatial orientation directs the hydride attack exclusively to the C2 position, yielding methyl 6-hydroxymethylnicotinate while leaving the C5 ester intact[3].

Self-Validating Protocol:

  • Preparation: Dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in a co-solvent system of anhydrous ethanol and tetrahydrofuran (THF) under an argon atmosphere.

  • Activation: Cool the reactor to 0 °C. Add anhydrous

    
     (4.0 eq) in a single portion. Stir for 15 minutes to allow the Lewis acid-base coordination complex to form.
    
  • Reduction: Add

    
     (2.5 eq) in small, controlled portions to maintain the internal temperature below 5 °C, preventing thermal runaway and preserving chemo-selectivity.
    
  • Quenching: After stirring for 2 hours at room temperature, quench the reaction strictly with saturated aqueous

    
     at 0 °C. Validation Check: The cessation of hydrogen gas evolution indicates complete destruction of excess hydride.
    
  • Isolation: Extract the aqueous layer with ethyl acetate (

    
     mL). Dry the combined organic layers over 
    
    
    
    and concentrate.
  • Analytical Validation: Perform LC-MS analysis. The protocol is successful if the starting mass (

    
     196) is absent, and the intermediate mass (
    
    
    
    168) is dominant. The presence of
    
    
    140 indicates over-reduction (diol formation) due to poor temperature control.
Step 2: Mild and Selective Oxidation

Causality & Mechanism: The conversion of the primary alcohol (methyl 6-hydroxymethylnicotinate) to the target aldehyde requires a mild oxidant to prevent over-oxidation to a carboxylic acid. Manganese Dioxide (


) is specifically chosen because it is highly selective for allylic, benzylic, and propargylic alcohols[1]. The 6-hydroxymethyl group on the pyridine ring behaves electronically like a benzylic alcohol. Because 

oxidation is a heterogeneous surface reaction, a massive stoichiometric excess (typically 10 equivalents) and vigorous agitation are mandatory to overcome mass transfer limitations[1].

Self-Validating Protocol:

  • Preparation: Dissolve methyl 6-hydroxymethylnicotinate (7.0 g, 37 mmol) in 200 mL of anhydrous dichloromethane (DCM)[1].

  • Oxidation: Add activated

    
     (32.3 g, 372 mmol) to the solution[1].
    
  • Reaction: Stir the black suspension vigorously at 20 °C for exactly 4 hours[1].

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Validation Check: The filtrate must be completely clear and free of black particulates; any grey tint indicates breakthrough and requires refiltration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a mobile phase of petroleum ether/ethyl acetate (5/1, v/v)[1].

  • Analytical Validation: The isolated product (approx. 6.0 g, 97% yield) must be validated via LC-MS. The target product will exhibit an MS-ESI (

    
    ) of 166.2 (
    
    
    
    )[1].

Alternative Synthesis: Direct Riley Oxidation

When methyl 6-methylnicotinate is available, a direct one-step synthesis can be achieved via Riley Oxidation.

Causality & Mechanism: Selenium dioxide (


) is utilized to selectively oxidize the activated 

-methyl group. The methyl group at the 6-position is highly activated by the electron-deficient nature of the pyridine ring.

reacts via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement, forming a selenite ester intermediate that decomposes to yield the aldehyde. While this route is shorter, it is often avoided in late-stage pharmaceutical synthesis due to the high toxicity of selenium byproducts and the difficulty of removing trace heavy metals from the final API.

Protocol Summary: Dissolve methyl 6-methylnicotinate in 1,4-dioxane. Add


 (1.5 eq) and heat the mixture to reflux for 8-12 hours. Filter the precipitated red selenium metal while hot, concentrate the filtrate, and purify via column chromatography.

References

  • National Institutes of Health (NIH) / PubMed Central. "Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+". Available at: [Link]

Sources

Advanced Applications of Methyl 6-Formylnicotinate in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide / Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, scalable synthetic routes for complex heterocycles. (CAS: 10165-86-3) has emerged as a highly versatile bifunctional pyridine building block. By offering orthogonal reactive centers—an electrophilic formyl group at the C6 position and a hydrolyzable methyl ester at the C3 position—it enables the precise construction of radiopharmaceutical chelates[1] and advanced kinase inhibitor scaffolds[2]. This guide deconstructs the mechanistic causality, physicochemical profiling, and self-validating experimental protocols required to harness this compound effectively.

Physicochemical Profiling & Structural Rationale

Before deploying Methyl 6-formylnicotinate in a synthetic workflow, one must understand its electronic environment. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C6-formyl group, making it highly susceptible to nucleophilic attack (e.g., by amines or enolates). Conversely, the C3-methyl ester remains stable under mild reductive or mildly acidic conditions, allowing for selective functionalization.

Typically synthesized via the selective oxidation of methyl 6-hydroxymethylnicotinate using manganese dioxide (


) in dichloromethane[3], this mild oxidative approach prevents over-oxidation to the carboxylic acid, preserving the critical formyl handle.
Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / DescriptionMechanistic Implication
CAS Number 10165-86-3[4]Standard identifier for procurement and safety tracking.
Molecular Formula

[5]
M.W. 165.15 g/mol ; highly atom-economical building block.
SMILES COC(=O)c1ccc(C=O)nc1[5]Highlights the para-like relationship between the ester and formyl groups across the pyridine core.
Primary Reactive Site C6-Formyl GroupUndergoes rapid condensation and Mukaiyama-aldol additions[2].
Secondary Reactive Site C3-Methyl EsterEnables downstream saponification for amide coupling or bioconjugation[1].

Core Application I: Radiopharmaceutical Ligand Synthesis via Reductive Amination

The Causality of the SAAC Approach

In the development of targeted radiopharmaceuticals (e.g.,


 or 

complexes for SPECT imaging), the Single Amino Acid Chelate (SAAC) approach is heavily utilized[6]. This compound is an ideal precursor here. By reacting the formyl group with an alkyne-bearing amine (like propargylamine), we install a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

Why Sodium Triacetoxyborohydride (STAB)? Using


 would prematurely reduce the formyl group to an alcohol. STAB (

) is a milder reducing agent that selectively reduces the transient imine intermediate over the starting aldehyde, ensuring high atom economy and preventing side reactions[1].
Experimental Protocol: Synthesis of Alkyne-Functionalized Pyridine Ligand

Based on the validated methodology for hydrophilic ligand generation[1].

  • Preparation: Dissolve this compound (0.250 g, 1.51 mmol) in 1,2-dichloroethane (10 mL) while stirring under a continuous

    
     atmosphere. Rationale: 1,2-DCE is a non-coordinating solvent that solubilizes the reagents without participating in the reaction, while 
    
    
    
    prevents aldehyde oxidation.
  • Imine Formation: Add propargylamine (0.042 mL, 0.66 mmol) to the solution. Note that the amine is the limiting reagent to suppress over-alkylation.

  • Reduction: Add sodium triacetoxyborohydride (0.349 g, 1.645 mmol) in one portion. Stir the resulting mixture at room temperature for 3 hours.

  • Quenching: Add deionized water (10 mL) to quench the reaction and stir for an additional 5 minutes to decompose unreacted hydride species.

  • Workup & Self-Validation: Dilute the solution with

    
     (20 mL) and 1 M NaOH (20 mL).
    
    • Validation Checkpoint: This step is a self-validating system. The 1 M NaOH wash selectively deprotonates any unreacted acid byproducts (if trace ester hydrolysis occurred) and neutralizes boron species, driving them into the aqueous layer. The organic layer's purity can be immediately confirmed via TLC (silica gel, UV 254 nm), where the product spot will show a distinct

      
       shift compared to the starting material.
      
  • Isolation: Collect the organic layer. Wash the aqueous layer with

    
     (2 × 20 mL), combine the organic fractions, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

G A This compound (Electrophile) C Imine Intermediate (Transient) A->C Condensation (-H2O) B Propargylamine (Nucleophile) B->C E Alkyne-Pyridine Ligand (Product) C->E Reductive Amination D NaBH(OAc)3 (Mild Reductant) D->E Hydride Transfer

Workflow for generating alkyne-functionalized radiopharmaceutical ligands via reductive amination.

Core Application II: Construction of Kinase Inhibitor Scaffolds

The Causality of Catalyzed Aldol Additions

In the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, complex heterocyclic architectures are required[2]. This compound acts as a highly efficient electrophile in Mukaiyama-type aldol additions with silyl enol ethers.

Why use a LiCl / 1-Methyl-1H-imidazole catalyst system? The reaction relies on synergistic dual activation. Lithium chloride (


) acts as a mild Lewis acid; the 

ion coordinates to the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. Simultaneously, 1-methyl-1H-imidazole acts as a Lewis base, coordinating to the silicon atom of the silyl enol ether, thereby increasing the nucleophilicity of the enolate equivalent[2].
Experimental Protocol: Silyl Enol Ether Addition

Adapted from established patent literature for Btk inhibitor intermediates[2].

  • Catalyst Activation: To a stirred solution of 1-methyl-1H-imidazole (296 mg, 3.6 mmol) and anhydrous

    
     (303 mg, 7.2 mmol) in anhydrous DMF (150 mL), ensure complete dissolution.
    
    • Validation Checkpoint: The use of strictly anhydrous

      
       is critical; moisture will prematurely hydrolyze the silyl enol ether. The self-validating nature of this step lies in the visual dissolution of 
      
      
      
      mediated by DMF and the imidazole. If the solution remains highly turbid, it indicates compromised reagent integrity.
  • Reagent Addition: Add this compound (6.0 g, 36 mmol) and ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane (9.4 g, 54 mmol) at room temperature under a nitrogen atmosphere.

  • Propagation: Stir the resulting mixture continuously for 10 hours. The dual-activation mechanism allows this reaction to proceed efficiently at room temperature without thermal degradation of the ester.

  • Quenching & Analysis: Quench the reaction with saturated aqueous

    
    . Successful conversion is confirmed by LC-MS, identifying the mass of the desilylated secondary alcohol adduct before proceeding to downstream cyclization.
    

G A This compound (Electrophile) D Aldol Adduct (Secondary Alcohol) A->D Nucleophilic Addition B Silyl Enol Ether (Nucleophile) B->D C LiCl / 1-Methylimidazole (Catalyst System) C->A Li+ Activation of Formyl C->B Imidazole Activation E Btk Inhibitor Core (Heterocycle) D->E Downstream Cyclization

Mechanistic pathway for synthesizing Btk inhibitor intermediates via catalyzed aldol addition.

Quantitative Data Summary

To aid in experimental planning, the following table summarizes the key metrics and stoichiometric ratios of the two primary workflows discussed.

Table 2: Comparative Reaction Metrics
MetricRadiopharmaceutical Ligand SynthesisBtk Inhibitor Scaffold Synthesis
Reaction Type Reductive AminationMukaiyama-type Aldol Addition
Nucleophile Propargylamine (0.43 eq)Silyl Enol Ether (1.5 eq)
Catalyst / Activator None (Direct Condensation)

(0.2 eq) / 1-Methylimidazole (0.1 eq)
Reducing Agent

(1.08 eq)
N/A
Solvent System 1,2-DichloroethaneAnhydrous DMF
Time & Temp 3 hours @ 20°C10 hours @ 20°C
Primary Application CuAAC "Click" BioconjugationKinase Inhibitor Drug Development

References

  • Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide Source: Bioconjugate Chemistry (ACS Publications) / PubMed Central URL:[Link]

  • Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors (US9481682B2)

Sources

Reactivity profile of the aldehyde group in Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profile of the Aldehyde Group in Methyl 6-Formylnicotinate: A Technical Guide for Advanced Synthesis

Electronic Architecture and Reactivity Paradigms

This compound (CAS: 10165-86-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in the development of radiopharmaceuticals, targeted peptide conjugates, and advanced chemical probes. The molecule features a pyridine core substituted with a methyl ester at the C3 position and an aldehyde at the C6 position.

The reactivity of the C6-aldehyde is uniquely defined by its electronic environment. It is flanked by the highly electronegative pyridine nitrogen (ortho-position) and the electron-withdrawing methyl ester (para-position). This dual electron-withdrawing effect drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, rendering the C6-aldehyde exceptionally electrophilic. Consequently, it exhibits accelerated reaction kinetics toward nucleophiles (such as primary amines and phosphorus ylides) compared to standard benzaldehydes, requiring precise chemoselective control during synthetic workflows.

Quantitative Physicochemical Profile

Understanding the physical and computational properties of this compound is critical for predicting its behavior in biphasic reaction systems and biological assays.

ParameterValueFunctional Implication
Molecular Weight 165.15 g/mol [1]High atom economy for complex bioconjugation
LogP (XLOGP3) 0.50[1]Optimal amphiphilicity for aqueous/organic partitioning
Topological Polar Surface Area 56.26 Ų[1]Favorable pharmacokinetic profile for drug design
Hydrogen Bond Acceptors 4.0[1]Strong coordination potential for metal chelation
Hazard Classifications Eye Dam. 1, Skin Irrit. 2[2]Requires stringent PPE; indicative of high electrophilicity

Mechanistic Workflow: Divergent Aldehyde Reactivity

The extreme electrophilicity of the C6-aldehyde allows it to undergo divergent synthetic pathways depending on the nucleophile introduced. Below is the logical workflow mapping the two primary transformations: reductive amination and Wittig olefination.

ReactivityProfile A This compound (Electrophilic Aldehyde) B Iminium Intermediate A->B + Primary Amine (- H2O) D Oxaphosphetane Intermediate A->D + Phosphorus Ylide C Reductive Amination (NaB(OAc)3H) B->C Hydride Transfer E Wittig Olefination (Ph3P=CH2) D->E Cycloreversion (- Ph3P=O)

Fig 1. Divergent reactivity pathways of the C6-aldehyde in this compound.

Core Experimental Protocols & Causality

As a Senior Application Scientist, it is imperative to move beyond merely executing steps and instead understand the why behind each reagent choice. The following protocols are designed as self-validating systems, ensuring that the chemist can visually or chemically confirm success at each stage.

Chemoselective Reductive Amination (Click-Chemistry Precursors)

This protocol describes the conjugation of this compound with propargyl amine to create an alkyne-functionalized dipicolylamine (DPA) ligand, a critical precursor for CuAAC "click" radiopharmaceuticals[3].

  • Step 1: Dissolution. Dissolve this compound (1.514 mmol) in 1,2-dichloroethane (10 mL) under an inert N2 atmosphere[3].

    • Causality: 1,2-dichloroethane (DCE) is selected over dichloromethane because its slightly higher boiling point and dielectric constant provide optimal solvation for both the highly polar aldehyde and the transient iminium intermediate, without participating in unwanted solvolysis.

  • Step 2: Amine Addition. Add Propargyl amine (0.658 mmol) dropwise[3].

    • Causality: The sub-stoichiometric ratio of the amine ensures that the electrophilic aldehyde is the limiting reagent in the local microenvironment, promoting mono-alkylation and preventing the formation of complex tertiary amine byproducts.

  • Step 3: Hydride Reduction. Introduce sodium triacetoxyborohydride (STAB, 1.645 mmol) and stir for 3 hours[3].

    • Causality: STAB is a mild, sterically hindered reducing agent. Unlike NaBH4, which would indiscriminately reduce the highly reactive C6-aldehyde directly to an alcohol, STAB selectively reduces the more electrophilic iminium ion generated in situ.

  • Step 4: Quench and Phase Extraction. Quench with water (10 mL), stir for 5 min, then dilute with CH2Cl2 (20 mL) and 1 M NaOH (20 mL). Extract the organic layer[3].

    • Self-Validating Mechanism: The addition of 1 M NaOH neutralizes any residual acetic acid generated from STAB and ensures the newly formed amine is fully deprotonated (free base). This causes the product to partition exclusively into the organic layer. This phase separation acts as a built-in validation step; the absence of the characteristic aldehyde proton singlet (~10 ppm) in the crude 1H-NMR of the organic layer instantly confirms complete conversion.

Wittig Olefination to Access Vinyl Pyridines

The conversion of the C6-aldehyde to a vinyl group is a critical step in synthesizing polymerizable pyridine derivatives[4].

  • Step 1: Ylide Preparation. Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0 °C and add a strong base (e.g., n-BuLi) to generate methylenetriphenylphosphorane (Ph3P=CH2)[4].

    • Causality: THF acts as a coordinating solvent that stabilizes the lithium counterions, driving the deprotonation forward. The low temperature prevents the thermal degradation of the highly reactive ylide.

  • Step 2: Aldehyde Introduction. Add a solution of this compound in THF dropwise to the ylide solution.

    • Causality: The extreme electrophilicity of the C6-aldehyde, exacerbated by the ortho-nitrogen, accelerates the nucleophilic attack of the ylide. Dropwise addition prevents localized exothermic spikes that could lead to polymerization of the resulting vinyl product.

  • Step 3: Cycloreversion and Workup. Allow the reaction to warm to room temperature, quench with saturated aqueous NH4Cl, and extract with diethyl ether.

    • Self-Validating Mechanism: The cycloreversion of the oxaphosphetane intermediate yields the target methyl 6-vinylnicotinate and triphenylphosphine oxide (Ph3P=O). When the crude mixture is concentrated and triturated with a non-polar solvent like hexanes, the Ph3P=O precipitates out as a dense white solid. The visual appearance of this precipitate acts as a real-time, self-validating indicator that the catalytic cycle has successfully completed.

Conclusion

The reactivity profile of this compound is dictated by the intense electrophilicity of its C6-aldehyde group. By understanding the electronic causality of the pyridine ring and employing self-validating experimental designs, researchers can exploit this molecule to synthesize complex bioconjugates, chelators, and advanced materials with high chemoselectivity and yield.

References

  • Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide | Bioconjugate Chemistry. ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-formylnicotinate is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-withdrawing methyl ester and a reactive formyl group, offers multiple sites for strategic chemical modifications. This guide provides an in-depth exploration of various methods to functionalize the pyridine ring of this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations for each transformation. The methodologies detailed herein are designed to be robust and adaptable, empowering researchers to synthesize a diverse array of novel derivatives.

Strategic Considerations for Functionalization

The reactivity of the pyridine ring in this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nature of both the methyl ester and the formyl group renders the pyridine ring electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). Conversely, electrophilic aromatic substitution is generally disfavored. The presence of the formyl group also provides a handle for a wide range of classical carbonyl chemistry, allowing for the introduction of diverse functionalities.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, offering a high degree of functional group tolerance and predictable reactivity.[1][2] For this compound, these reactions typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner in the catalytic cycle.

A. Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic compounds from an organoboron reagent and an organic halide or triflate.[3][4]

Theoretical Background: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of Methyl 6-Aryl-nicotinate Derivatives

This protocol assumes the availability of a halogenated derivative of this compound (e.g., methyl 6-chloro-5-formylnicotinate).

Materials:

  • Methyl 6-chloro-5-formylnicotinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add methyl 6-chloro-5-formylnicotinate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl 6-aryl-nicotinate derivative.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid82
33-Thienylboronic acid78

Table 1: Representative yields for Suzuki-Miyaura coupling with methyl 6-chloro-5-formylnicotinate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.

  • Solvent System: The biphasic solvent system facilitates the dissolution of both organic and inorganic reagents.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

B. Heck Reaction: Alkene Synthesis

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][6]

Theoretical Background: This reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. A base is required to regenerate the active Pd(0) catalyst.

C. Sonogashira Coupling: Synthesis of Alkynyl Pyridines

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper.[7]

Theoretical Background: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

D. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[8][9]

Theoretical Background: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.[8]

II. Functionalization via Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in this compound, particularly when activated by an additional electron-withdrawing group, makes it a suitable substrate for nucleophilic aromatic substitution (SNAAr).[10][11]

Theoretical Background: The SNAAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity. For this reaction to be efficient, a good leaving group (e.g., a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required.

Experimental Protocol: Synthesis of 6-Alkoxy-nicotinate Derivatives

This protocol describes the substitution of a chloro group at the 6-position with an alkoxide.

Materials:

  • Methyl 6-chloronicotinate derivative (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the methyl 6-chloronicotinate derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Nucleophile Leaving Group Conditions Yield (%)
Sodium methoxideChlorineDMF, 60 °C, 6h92
Sodium ethoxideChlorineDMF, 60 °C, 6h88
Potassium phenoxideChlorineDMF, 80 °C, 8h75

Table 2: Representative yields for SNAAr on a methyl 6-chloronicotinate derivative.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for SNAAr reactions as it can solvate the cation of the nucleophile, leaving the anion more reactive.

  • Leaving Group: A good leaving group, such as a halide, is essential for the elimination step.

SNAAr_Mechanism Pyridine-LG Pyridine Ring with Leaving Group (LG) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Pyridine-LG->Meisenheimer_Complex + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer_Complex Product Substituted Pyridine Meisenheimer_Complex->Product - LG-

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAAr).

III. Transformations of the Formyl Group: A Gateway to Diverse Functionalities

The aldehyde functionality at the 6-position is a versatile handle for a plethora of chemical transformations.[12]

A. Grignard Reaction: Formation of Secondary Alcohols

The addition of Grignard reagents to the formyl group provides a straightforward route to secondary alcohols, introducing a new carbon-carbon bond.[1][13]

Theoretical Background: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the alcohol.[14]

Experimental Protocol: Synthesis of Methyl 6-(1-hydroxyalkyl)nicotinate

Materials:

  • This compound (1.0 equiv)

  • Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

B. Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for the conversion of the formyl group into an alkene.[15][16]

Theoretical Background: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the alkene and triphenylphosphine oxide.[15]

C. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the formyl group with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[2][17]

Theoretical Background: The base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. The resulting aldol-type adduct undergoes dehydration to form the conjugated system.[18]

D. Reductive Amination: Synthesis of Amines

Reductive amination is a two-step, one-pot process that converts the formyl group into a primary, secondary, or tertiary amine.[19][20]

Theoretical Background: The reaction begins with the formation of an imine or iminium ion from the aldehyde and an amine. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to the corresponding amine.[21]

Experimental Protocol: Synthesis of Methyl 6-((Alkylamino)methyl)nicotinate

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DCM, add the amine and stir for 30 minutes at room temperature.

  • Add STAB portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Amine Reducing Agent Yield (%)
BenzylamineSTAB89
MorpholineSTAB91
AnilineSTAB75

Table 3: Representative yields for the reductive amination of this compound.

Causality Behind Experimental Choices:

  • Mild Reducing Agent: STAB is selective for the reduction of the iminium ion in the presence of the aldehyde and ester functionalities.

  • Aprotic Solvent: DCM is a common solvent for this reaction as it does not react with the reducing agent.

Reductive_Amination_Workflow Start This compound + Amine in DCM Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Addition of STAB (Reduction) Imine_Formation->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Final Amine Product Purification->Product

Figure 3: Workflow for the reductive amination of this compound.

IV. Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized pyridine derivatives. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and a variety of carbonyl transformations, allows for the precise and efficient modification of this scaffold. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the chemical space around this important building block, enabling the development of novel molecules with potential applications in drug discovery and materials science.

V. References

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (2025, October 18). Wiley Online Library.

  • Wikipedia. (2023, November 13). Buchwald–Hartwig amination. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead.

  • Knoevenagel Condensation. (n.d.). Name-Reaction.com.

  • Knoevenagel Condensation Reaction. (n.d.). MilliporeSigma.

  • Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University.

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.

  • Wikipedia. (2023, November 29). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

  • WordPress. (n.d.). Buchwald-Hartwig Amination.

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction.

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin–Madison.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Wittig Reaction.

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

  • MDPI. (2017, September 11). Heck Reaction—State of the Art.

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia.

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

  • ResearchGate. (n.d.). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions.

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Wisconsin–Madison.

  • ResearchGate. (2019, September). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

  • NIH. (n.d.). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters.

  • Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. (2024, July 6). ACS Publications.

  • ResearchGate. (n.d.). Grignard PDF.

  • Catalysis Science & Technology. (n.d.). An N-heterocyclic carbene based MOF catalyst for Sonogashira cross-coupling reaction.

  • MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Nucleophilic Addition - Predict Product in Grignard Reaction [Video]. YouTube.

  • MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel.

  • PubMed. (2014, April 1). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A.

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

  • Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.

  • ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).

Sources

Application Note: Engineering Pyridine-Derived Schiff Bases via Methyl 6-Formylnicotinate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxaldehyde derivatives are of immense interest in medicinal chemistry and coordination chemistry due to their ability to act as versatile pharmacophores and bioactive ligands[1]. Methyl 6-formylnicotinate (CAS 10165-86-3) is a highly reactive, bifunctional building block featuring an electrophilic formyl group and a protected carboxylate (methyl ester)[2]. This application note provides an in-depth, self-validating protocol for the synthesis of Schiff bases (imines) via the acid-catalyzed condensation of this compound with primary amines, detailing the mechanistic causality, analytical checkpoints, and advanced downstream applications.

Mechanistic Rationale & Electronic Dynamics

The successful synthesis of a Schiff base relies on the nucleophilic addition of a primary amine to a carbonyl carbon, followed by dehydration. When using this compound, several unique electronic and environmental factors dictate the experimental design:

  • Electrophilic Activation: The formyl group at the C6 position is highly electron-deficient. The electron-withdrawing nature of both the pyridine nitrogen and the C3-methyl ester significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, making it exceptionally reactive toward nucleophiles[2].

  • Catalyst Causality: The reaction is catalyzed by glacial acetic acid. The causality here is pH-dependent (optimal pH ~4.5–5.0). The acid protonates the carbonyl oxygen, further increasing its electrophilicity. However, if a stronger acid (like HCl) or excessive acetic acid is used, the primary amine becomes fully protonated (forming an ammonium salt), quenching its nucleophilicity and halting the reaction.

  • Thermodynamic Driving Force: Imine formation is a reversible equilibrium. To drive the reaction to completion, absolute ethanol is selected as the solvent. Its anhydrous nature prevents premature hydrolysis of the imine bond, and its temperature-dependent solubility profile allows the final Schiff base to precipitate out of solution upon cooling, effectively removing it from the equilibrium.

Reaction Pathway Visualization

G N1 This compound N4 Hemiaminal Intermediate N1->N4 N2 Primary Amine N2->N4 N3 Glacial AcOH (Catalyst) N3->N4 N5 Dehydration (-H₂O) N4->N5 N6 Schiff Base (Imine) N5->N6 N7 QC: FT-IR & ¹H-NMR N6->N7

Reaction pathway for the acid-catalyzed synthesis of pyridine-derived Schiff bases.

Standardized Experimental Protocol

This methodology is designed to be a self-validating system, ensuring that researchers can verify the integrity of the reaction at multiple stages.

Materials Required:
  • This compound (1.0 equivalent)

  • Primary Amine (e.g., aniline derivative, 8-aminoquinoline) (1.0 equivalent)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:
  • Reagent Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.65 g) of this compound in 20 mL of absolute ethanol. Stir at room temperature until a clear solution is achieved.

  • Amine Addition: Slowly add 10 mmol of the selected primary amine to the stirring solution.

  • Catalytic Activation: Add 2 to 3 drops of glacial acetic acid to the mixture. The solution may exhibit an immediate color change (often deepening to yellow or orange), indicating the initial formation of the hemiaminal intermediate.

  • Reflux & Dehydration: Attach a reflux condenser and heat the mixture to 78°C (reflux) in an oil bath. Maintain reflux for 3 to 6 hours.

  • In-Process Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction is deemed complete when the UV-active spot corresponding to the starting aldehyde disappears.

  • Isolation via Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 30 minutes. The decrease in temperature forces the Schiff base to precipitate out of the ethanol.

  • Filtration & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the solid cake with 10 mL of ice-cold absolute ethanol to remove unreacted amine and trace acid. Recrystallize the crude solid from hot ethanol to yield the analytically pure Schiff base.

Self-Validating Quality Control (QC)

To ensure the structural integrity of the synthesized Schiff base and confirm that the C3-methyl ester remains intact, the following analytical checkpoints must be verified:

  • FT-IR Spectroscopy:

    • Disappearance: The strong aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ must vanish.

    • Appearance: A new, sharp azomethine (C=N) stretch must appear between 1600 cm⁻¹ and 1650 cm⁻¹[3].

    • Retention: The ester carbonyl (C=O) stretch at ~1720 cm⁻¹ must remain clearly visible. If this peak is missing or shifted to a broad -OH stretch, unwanted ester hydrolysis has occurred.

  • ¹H-NMR Spectroscopy (in DMSO-d6 or CDCl3):

    • Disappearance: The highly deshielded aldehyde proton (~10.0 ppm) must be absent.

    • Appearance: A characteristic singlet for the azomethine proton (-CH=N-) will emerge between 8.2 ppm and 8.8 ppm, depending on the electronic nature of the amine[3].

    • Retention: A sharp singlet integrating to 3H at ~3.9 ppm confirms the preservation of the methyl ester group.

Quantitative Data Summary

The reaction kinetics and yields vary depending on the nucleophilicity and steric hindrance of the primary amine used. Table 1 summarizes typical parameters observed during the condensation of this compound with various amine classes.

Table 1: Reaction Parameters and Expected Yields for this compound Condensations

Amine ClassRepresentative AmineReaction Time (h)Temp (°C)Expected Yield (%)Primary Application
Aromatic Aniline / Aminophenol3 - 478 (Reflux)75 - 85Antioxidant / DNA Binding[3]
Heteroaromatic 2-Aminopyridine4 - 678 (Reflux)70 - 80Antimicrobial Agents
Aliphatic Propargyl Amine2 - 325 (RT)*55 - 65Clickable Radioligands[4]

*Note: Highly nucleophilic aliphatic amines can often condense at room temperature. These are frequently subjected to immediate in situ reduction.

Advanced Workflows: Reductive Amination

In drug development and radiochemistry, Schiff bases are often transient intermediates rather than final products. This compound is highly valued for generating hydrophilic chelators via reductive amination [4].

For example, when this compound is condensed with propargyl amine, the resulting Schiff base can be trapped in situ using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This reduces the C=N double bond to a stable C-N single bond, yielding a secondary amine. Subsequent basic hydrolysis of the methyl ester provides a versatile, clickable dipicolylamine (DPA) chelate. This specific workflow is heavily utilized to create fac-[MI(CO)3]+ (M = Re/99mTc) cores for targeted peptide therapies, such as α-MSH peptides for melanoma targeting[4].

References

  • Title: Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies Source: ResearchGate URL: [Link]

  • Title: Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors Source: IntechOpen URL: [Link]

  • Title: Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Note: Selective Oxidation of Methyl 6-Formylnicotinate to Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Methyl 6-formylnicotinate (CAS 10165-86-3) is a highly versatile heterocyclic building block characterized by a pyridine ring functionalized with an electrophilic formyl group at the C6 position and a methyl ester at the C3 position[1]. The selective oxidation of the C6-formyl group yields 5-(methoxycarbonyl)picolinic acid (CAS 17874-79-2), an orthogonal dicarboxylic acid monoester[]. This specific derivative is a critical intermediate in the synthesis of advanced therapeutics, including PD-1/PD-L1 inhibitors and Casein kinase 1 delta modulators[][3].

The Synthetic Challenge: The primary obstacle in this transformation is achieving strict chemoselectivity. The goal is to oxidize the aldehyde (-CHO) to a carboxylic acid (-COOH) without triggering the hydrolysis of the sensitive C3-methyl ester or causing the N-oxidation of the electron-rich pyridine nitrogen. Traditional harsh oxidants, such as potassium permanganate (KMnO₄) or silver(I) oxide (Tollens' reagent), often require highly basic conditions that inevitably hydrolyze the ester, leading to the undesired fully deprotected dicarboxylic acid.

To overcome this, mild, slightly acidic, and highly chemoselective protocols—specifically the Pinnick oxidation —are the methodologies of choice for pyridinecarboxaldehydes[4][5][6]. Recently, electrochemical TEMPO-mediated oxidations have also emerged as viable, green alternatives[7][8].

Causality in Experimental Design (E-E-A-T)

A robust protocol is not merely a list of steps; it is a carefully balanced chemical system. The Pinnick oxidation relies on sodium chlorite (NaClO₂) as the primary oxidant, but its success hinges on two critical additives:

  • Causality of the Buffer (NaH₂PO₄): Sodium chlorite itself is not the active oxidant. The addition of a sodium dihydrogen phosphate buffer maintains the reaction pH strictly between 3.5 and 4.5. This specific acidic window is required to generate the active oxidant species, chlorous acid (HClO₂), while remaining mild enough to completely suppress the base- or acid-catalyzed hydrolysis of the methyl ester.

  • Causality of the Scavenger (2-methyl-2-butene): As chlorous acid oxidizes the formyl group, it is reduced to hypochlorous acid (HOCl). HOCl is a potent electrophilic chlorinating agent that can rapidly chlorinate the pyridine ring or cause destructive side reactions. The addition of an excess of 2-methyl-2-butene acts as a sacrificial alkene, rapidly reacting with HOCl to form a harmless volatile chlorohydrin, thereby protecting the pyridine core.

Quantitative Data: Comparison of Oxidation Strategies

The table below summarizes the performance of various oxidation methods for converting this compound to 5-(methoxycarbonyl)picolinic acid, highlighting why the Pinnick method remains the industry standard.

Oxidation MethodTypical YieldChemoselectivity (Ester Retention)ScalabilityReaction TimePrimary Byproducts
Pinnick Oxidation 85–95%ExcellentHigh2–4 hoursChlorohydrins (volatile)
Electrochemical (ACT-TEMPO) 80–90%ExcellentMedium4–8 hoursTrace diketones / dimers[7]
KMnO₄ (Aqueous) < 40%Poor (Ester hydrolysis common)Low1–2 hoursN-oxides, Pyridine cleavage
Silver(I) Oxide (Tollens) 50–60%Moderate (Requires precise pH)Low (Costly)12–24 hoursAg metal waste

Experimental Protocol: Pinnick Oxidation Workflow

This protocol outlines a self-validating system designed for high-yield, reproducible synthesis.

Phase 1: Reagent Preparation
  • Solubilization: Dissolve this compound (1.0 eq, 10 mmol) in a mixture of tert-butanol (t-BuOH) and water (4:1 v/v ratio, 50 mL total). Rationale: The biphasic nature helps solubilize both the organic substrate and the inorganic salts required for the reaction.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0–10.0 eq) to the solution. Rationale: A massive excess is required to outcompete the pyridine ring for the highly reactive HOCl byproduct.

Phase 2: Reaction Execution
  • Cooling: Cool the main reaction flask to 0 °C using an ice bath. Rationale: Lower temperatures prevent the highly volatile 2-methyl-2-butene (b.p. 38 °C) from evaporating and control the exothermic generation of chlorous acid.

  • Oxidant Preparation: In a separate flask, prepare a buffered aqueous solution of NaH₂PO₄ (3.0 eq) and NaClO₂ (1.5 eq) in 15 mL of water.

  • Addition: Add the buffered NaClO₂ solution dropwise to the reaction mixture over 30 minutes to prevent thermal runaway.

Phase 3: Quenching and Workup
  • Stirring: Remove the ice bath and stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The disappearance of the high-Rf starting material spot and the appearance of a baseline streak (the carboxylic acid) indicates reaction completion.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to safely reduce any unreacted chlorite or chlorous acid.

Phase 4: Isolation and Quality Control
  • pH Adjustment: Adjust the pH of the aqueous layer to ~3.0 using 1M HCl. Rationale: This ensures the newly formed picolinic acid is fully protonated (neutral), maximizing its partition into the organic extraction phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Final QC): Confirm product identity via ¹H-NMR (DMSO-d6). The diagnostic aldehyde proton signal (~10.0 ppm) must be completely absent, replaced by a broad -COOH exchangeable proton signal (>11.0 ppm). Crucially, the methyl ester singlet (~3.9 ppm) must remain intact, proving chemoselectivity.

Workflow Visualization

Workflow Start This compound (Starting Material) Buffer Add NaH2PO4 Buffer (pH 3.5-4.5) Prevents ester hydrolysis Start->Buffer Scavenger Add 2-methyl-2-butene Scavenges HOCl byproduct Buffer->Scavenger Oxidant Dropwise Addition of NaClO2 Generates active HClO2 Scavenger->Oxidant Reaction Stir at 0°C to RT for 2-4 hrs Chemoselective -CHO oxidation Oxidant->Reaction Workup pH Adjustment & Extraction Isolate organic layer Reaction->Workup Product 5-(Methoxycarbonyl)picolinic acid (Target Product) Workup->Product

Caption: Workflow for the chemoselective Pinnick oxidation of this compound.

References

  • World Intellectual Property Organization. "Casein kinase 1 delta modulators.
  • ACS Catalysis. "Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations."[Link]

  • National Center for Biotechnology Information (PMC). "Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss."[Link]

Sources

Application Note: Scalable Synthesis Methods for Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-formylnicotinate (CAS 10165-86-3) is a highly versatile, bi-functional pyridine carboxylate building block. Characterized by its orthogonal reactive sites—an ester at the C3 position and a formyl group at the C6 position—it is a critical intermediate in the development of complex Active Pharmaceutical Ingredients (APIs). This compound is frequently utilized in the synthesis of1[1], somatostatin receptor agonists, and complex polyketide marine natural products like 2[2].

This application note details a field-proven, two-step scalable synthetic route designed for high-yield manufacturing, prioritizing chemo-selectivity, operational safety, and process intensification.

Mechanistic Rationale & Pathway Design

Designing a scalable route for formylpyridines requires avoiding highly pyrophoric reagents (e.g., DIBAL-H) and cryogenic conditions (e.g., Swern oxidations) which bottleneck large-scale manufacturing. The selected pathway relies on a highly controlled reduction-oxidation sequence:

  • Step 1: Chemo-selective Reduction: Starting from the inexpensive and readily available 3[3], the goal is to selectively reduce the C2 ester while leaving the C5 ester intact. Standard Sodium Borohydride (NaBH₄) is often too mild to reduce esters efficiently, while Lithium Aluminum Hydride (LiAlH₄) is too aggressive and lacks selectivity. By adding Calcium Chloride (CaCl₂), Calcium Borohydride (Ca(BH₄)₂) is generated in situ. This reagent coordinates selectively with the pyridine nitrogen, directing the hydride attack to the adjacent, more electrophilic C2 ester, yielding4[4].

  • Step 2: Mild Heterogeneous Oxidation: The primary alcohol must be oxidized to an aldehyde without over-oxidation to a carboxylic acid. 5[5] in dichloromethane (DCM) provides a mild, heterogeneous reaction environment. The insolubility of MnO₂ in DCM ensures the reaction remains strictly at the solid-liquid interface, preventing over-oxidation and allowing for rapid downstream purification via simple filtration.

Synthetic Pathway Visualization

ChemicalPathway A Dimethyl pyridine- 2,5-dicarboxylate (CAS 881-86-7) B Methyl 6-(hydroxymethyl)- nicotinate (CAS 56026-36-9) A->B Step 1: Reduction NaBH4, CaCl2 MeOH/THF, 0°C to RT C This compound (CAS 10165-86-3) B->C Step 2: Oxidation MnO2, DCM 20°C, 4h

Two-step scalable synthesis of this compound from Dimethyl pyridine-2,5-dicarboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate (Step 1)

This protocol is adapted for a 200 g scale-up batch to demonstrate industrial viability.

  • Preparation: In a thoroughly dried 10 L jacketed reactor under inert nitrogen atmosphere, charge Dimethyl pyridine-2,5-dicarboxylate (200 g, 1.03 mol, 1.0 eq).

  • Solvation: Add a co-solvent mixture of Methanol (2400 mL) and Tetrahydrofuran (2200 mL). Stir at 250 rpm until complete dissolution is achieved.

  • Activation: Cool the reactor to 0 °C. Add anhydrous Calcium Chloride (455 g, 4.10 mol, ~4.0 eq) in a single portion. Stir for 15 minutes to allow for complete dissolution and complexation.

  • Reduction (Critical Exotherm): Slowly add Sodium Borohydride (NaBH₄) in small portions over 2 hours. Caution: This step is highly exothermic and evolves hydrogen gas. Maintain internal temperature below 10 °C during addition.

  • Maturation: Once addition is complete, allow the reaction mixture to naturally warm to room temperature (20–25 °C) and stir for 12 hours.

  • Validation Checkpoint: Pull a 1 mL aliquot, quench with water, extract with Ethyl Acetate (EtOAc), and analyze via LC-MS. The reaction is complete when the starting material mass is depleted and the target mass[M+H]⁺ 168.1 is dominant.

Protocol 2: Synthesis of this compound (Step 2)

This protocol utilizes a high-equivalent heterogeneous oxidation strategy.[6]

  • Preparation: In a 2 L round-bottom flask, suspend Methyl 6-(hydroxymethyl)nicotinate (7.0 g, 37 mmol, 1.0 eq) in anhydrous Dichloromethane (200 mL).

  • Oxidation: Add activated Manganese Dioxide (MnO₂) (32.3 g, 372 mmol, ~10.0 eq) to the stirring solution.

  • Reaction: Stir the black suspension vigorously at 20 °C for exactly 4 hours.

  • Validation Checkpoint: Analyze via TLC (Petroleum ether/Ethyl acetate = 5/1). The starting material spot (lower Rf) should be completely converted to the aldehyde product (higher Rf). LC-MS should confirm [M+H]⁺ 166.2.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake with an additional 100 mL of DCM to ensure full product recovery.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (Petroleum ether/Ethyl acetate = 5/1) to afford the title compound as a yellow-to-brown solid (6.0 g, 97% yield).

Downstream Processing & Scale-Up Workflow

When transitioning from bench-scale to pilot-scale (kilogram quantities), downstream processing becomes the primary operational bottleneck. The following workflow standardizes the isolation phases to prevent yield loss and ensure high API-grade purity.

ScaleUpWorkflow React 1. Reaction Execution (Exotherm & H2 Gas Control) Quench 2. Quenching & Filtration (Celite Pad for MnO2 Removal) React->Quench Extract 3. Liquid-Liquid Extraction (Aqueous/Organic Phase Separation) Quench->Extract Purify 4. Silica Gel Chromatography (Pet Ether / EtOAc = 5/1) Extract->Purify Analyze 5. QA/QC Analysis (LC-MS, NMR, Purity >98%) Purify->Analyze

Standardized downstream processing workflow for scalable synthesis batches.

Scale-Up Safety Considerations:

  • Hydrogen Evolution: The NaBH₄ reduction step generates significant volumes of H₂ gas. Reactors must be equipped with adequate venting and nitrogen sweeping to prevent explosive atmospheric mixtures.

  • Filter Clogging: Finely divided MnO₂ particles will rapidly blind standard filter papers. A pre-packed Celite (diatomaceous earth) bed is mandatory for the Step 2 filtration to maintain flow rates and prevent product entrapment in the filter cake.

Quantitative Data & Analytical Markers

The following table summarizes the stoichiometric requirements, reaction conditions, and expected analytical markers for both synthetic steps, serving as a baseline for batch-to-batch reproducibility.

ParameterStep 1: Chemo-selective ReductionStep 2: Heterogeneous Oxidation
Starting Material Dimethyl pyridine-2,5-dicarboxylateMethyl 6-(hydroxymethyl)nicotinate
Primary Reagents NaBH₄ (2.5 eq), CaCl₂ (4.0 eq)Activated MnO₂ (10.0 eq)
Solvent System Methanol / Tetrahydrofuran (1.1:1)Dichloromethane (DCM)
Temperature Profile 0 °C (Addition) → 25 °C (Maturation)20 °C (Isothermal)
Reaction Time 12 hours4 hours
Typical Yield 96% – 98%97%
Target LC-MS (m/z) [M+H]⁺ 168.1[M+H]⁺ 166.2
Physical State White solidYellow to brown solid

References

  • Google Patents. "WO 2016/106628 A1 - Substituted Pyridine Derivatives as Nav1.7 Inhibitors". Available at:[Link]

  • PubMed / NIH. "Enantioselective formal synthesis of palmerolide A". Available at:[Link]

  • Google Patents. "WO 2012/035023 A1 - Triazine-oxadiazoles".

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification Strategies for Crude Methyl 6-Formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-formylnicotinate (CAS: 10165-86-3) . This molecule is a highly reactive intermediate featuring a pyridine ring, a labile ester, and an electrophilic aldehyde group. Its purification is notoriously challenging due to the intrinsic reactivity of the aldehyde (prone to oxidation and acetalization) and the basicity of the pyridine ring.

This guide provides field-proven troubleshooting, quantitative comparisons, and self-validating protocols for isolating high-purity this compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my crude this compound degrade into a white, insoluble powder over time? Causality: Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting into the corresponding carboxylic acid (methyl 6-carboxynicotinate). The electron-withdrawing nature of the pyridine ring and ester group accelerates this oxidative degradation. Solution: Always store the purified product under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Avoid prolonged exposure to air during workup and solvent evaporation.

Q2: I oxidized methyl 6-(hydroxymethyl)nicotinate using MnO₂ [1]. Why is my crude product contaminated with dark, fine particulates that pass through standard filter paper? Causality: Manganese dioxide oxidations often produce colloidal manganese(IV) or manganese(II) residues. These particulates are too fine for standard cellulose filter paper and can catalyze the degradation of your product. Solution: Perform the initial filtration through a tightly packed pad of Celite. If a dark tint persists in the filtrate, wash the organic layer with a 10% aqueous EDTA solution or saturated Rochelle salt (sodium potassium tartrate) to chelate and remove the residual manganese ions.

Q3: Standard silica gel chromatography is failing to separate the unreacted alcohol from the target aldehyde. What is the alternative? Causality: The polarities of methyl 6-hydroxymethylnicotinate and this compound can be surprisingly similar on silica. The strong hydrogen-bonding capability of the pyridine nitrogen often causes tailing and co-elution, reducing the resolution of the separation. Solution: Utilize a chemical purification method—specifically, sodium bisulfite adduct formation [2]. This selectively targets the aldehyde, converting it into a water-soluble complex while leaving the unreacted alcohol in the organic phase.

Part 2: Quantitative Comparison of Purification Strategies

Selecting the right purification strategy depends on your scale and the specific impurities present in your crude mixture.

Purification StrategyTypical YieldPurity AchievedScalabilityKey Impurities Removed
Silica Gel Chromatography 75–85%>98%Low to MediumOver-oxidized acids, baseline tars
Bisulfite Adduct Formation 80–90%>95%HighUnreacted alcohol, non-aldehydic organics
Recrystallization (Hexane/EtOAc) 60–70%>99%HighMinor structural isomers, trace salts

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Silica Gel Column Chromatography (Standard Scale)

This protocol is ideal for small-to-medium scale purifications where absolute purity is required [1].

  • Column Preparation: Pack a glass column with 200–300 mesh silica gel using Petroleum Ether (PE).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Dry-load it onto a small amount of silica to ensure a narrow loading band, which prevents tailing.

  • Elution: Elute using an isocratic mixture of Petroleum Ether/Ethyl Acetate (5:1 v/v). Causality: The slight polarity of the ethyl acetate is sufficient to elute the aldehyde while leaving highly polar over-oxidized carboxylic acids on the baseline.

  • Self-Validation (TLC): Spot fractions on silica TLC plates and elute with PE/EtOAc (3:1). The aldehyde typically runs at an

    
     of ~0.45 and is strongly UV-active (254 nm).
    
    • Validation Step: Spray the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The target spot will immediately turn bright yellow/orange, chemically confirming the presence of the formyl group.

  • Isolation: Pool the 2,4-DNP positive fractions and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Protocol B: Sodium Bisulfite Adduct Purification (Scalable Chemical Separation)

This protocol exploits the specific reactivity of the aldehyde group, making it highly scalable and independent of chromatographic resolution [2][3].

  • Adduct Formation: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or n-propyl acetate). Add a saturated aqueous solution of sodium bisulfite (

    
    ) dropwise with vigorous stirring.
    
  • Phase Separation: Stir for 1–2 hours. The aldehyde converts into a water-soluble

    
    -hydroxy sulfonate salt. Transfer to a separatory funnel and separate the layers.
    
  • Organic Wash: The organic layer (containing unreacted alcohol and ester impurities) is discarded. Wash the aqueous layer once with a small volume of fresh ethyl acetate to remove any residual non-polar impurities.

  • Regeneration (Self-Validating): Add fresh ethyl acetate to the aqueous layer. Slowly add 10% aqueous sodium carbonate (

    
    ) or 50% NaOH while monitoring the pH.
    
    • Validation Step: Continue addition until the aqueous pH reaches 10–12. Causality: The strongly basic environment is required to decompose the bisulfite adduct, liberating the free aldehyde back into the organic phase.

  • Extraction & Drying: Separate the organic layer, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure this compound.
    

Part 4: Visualizations of Workflows and Mechanisms

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Alcohol + Impurities) AddBisulfite Add Sat. NaHSO3 (aq) & Vigorous Stirring Crude->AddBisulfite PhaseSplit1 Phase Separation AddBisulfite->PhaseSplit1 OrgWaste Organic Phase (Discard: Alcohols, Esters) PhaseSplit1->OrgWaste Top Layer AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSplit1->AqAdduct Bottom Layer Regeneration Add EtOAc & Base (10% Na2CO3 to pH 10-12) AqAdduct->Regeneration PhaseSplit2 Phase Separation Regeneration->PhaseSplit2 AqWaste Aqueous Phase (Discard: Salts) PhaseSplit2->AqWaste Bottom Layer PureProduct Organic Phase (Pure this compound) PhaseSplit2->PureProduct Top Layer

Workflow for the selective purification of this compound via bisulfite adduct formation.

DegradationPathways Target This compound (Target Molecule) Oxygen Atmospheric O2 (Auto-oxidation) Target->Oxygen Water H2O / Protic Solvents (Hydration/Acetalization) Target->Water Base Strong Base / OH- (Hydrolysis / Cannizzaro) Target->Base CarboxylicAcid Methyl 6-carboxynicotinate (White Precipitate) Oxygen->CarboxylicAcid Oxidation Hemiacetal Hemiacetal / Acetal (Reversible Degradation) Water->Hemiacetal Nucleophilic Addition Hydrolyzed 6-formylnicotinic acid (Ester Cleavage) Base->Hydrolyzed Saponification

Degradation pathways of this compound highlighting the need for controlled storage.

References

  • Atwood, G., et al. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis". Green Chemistry (The Royal Society of Chemistry), 2024. URL: [Link]

Technical Support Center: Methyl 6-formylnicotinate Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-formylnicotinate (CAS: 10165-86-3). This portal is designed for research scientists and drug development professionals who require high-fidelity preservation of sensitive pyridinecarboxaldehydes.

Because this compound contains both an electron-withdrawing ester group and a highly reactive aldehyde moiety, it is notoriously susceptible to degradation. This guide provides field-proven troubleshooting, causal explanations for degradation, and self-validating protocols to ensure your reagents remain pristine for sensitive downstream syntheses.

The Mechanism of Degradation: Why Aldehydes Fail

The primary cause of this compound degradation is autoxidation . When exposed to atmospheric oxygen and initiated by ambient light or trace metal impurities, the weak aldehydic C–H bond is cleaved to form an acyl radical. This triggers a radical chain reaction that rapidly converts the aldehyde into a peracid, which then reacts with another aldehyde molecule to yield two molecules of the corresponding carboxylic acid (methyl 6-carboxynicotinate)[1].

Understanding this causality is critical: cooling the sample without removing oxygen only slows the reaction; it does not stop it.

Autoxidation A This compound (Aldehyde) B Acyl Radical (R-CO•) A->B Light/Heat (Initiation) C Peroxy Radical (R-CO-OO•) B->C + O₂ (Air) C->B Chain Reaction D Peracid (R-CO-OOH) C->D + Aldehyde (Propagation) E Carboxylic Acid (Degradation Product) D->E + Aldehyde

Mechanism of aldehyde autoxidation triggered by light and oxygen exposure.

Troubleshooting & FAQs

Q: My this compound was originally a pale yellow solid, but it has turned into a white, chalky powder that won't dissolve in my reaction solvent. What happened? A: Your reagent has undergone autoxidation. The resulting carboxylic acid byproduct has drastically different polarity and hydrogen-bonding capabilities, rendering it highly insoluble in common organic solvents like dichloromethane or ethyl acetate. This physical change is a primary visual indicator of compromised structural integrity[2].

Q: I stored the bottle in a 4°C refrigerator immediately upon receipt. Why did it still degrade? A: Temperature control alone is insufficient. While lower temperatures reduce the kinetic rate of radical propagation, atmospheric oxygen trapped in the headspace of the vial will continue to drive autoxidation. Furthermore, standard refrigerators often have high internal humidity; if the vial seal is imperfect, moisture can cause hydration of the aldehyde, accelerating degradation.

Q: Should I add a radical scavenger like BHT (Butylated hydroxytoluene) to stabilize it? A: For analytical standards, stabilizers are sometimes used. However, for synthetic and drug development applications, adding BHT is strongly discouraged. The stabilizer will interfere with sensitive downstream organometallic cross-coupling or condensation reactions and is difficult to separate from the product. Physical barriers (inert gas, darkness, low temperature) are the gold standard for preservation.

Quantitative Storage Data

To illustrate the causality between storage conditions and reagent viability, the following table summarizes the expected shelf life of this compound under various environmental controls.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifeMechanism of Failure
Room Temp (25°C)Ambient AirLight< 1 WeekRapid photo-initiated autoxidation[1]
4°CAmbient AirDark1–3 MonthsSlow autoxidation
-20°CAmbient AirDark3–6 MonthsSlow autoxidation, potential moisture condensation
-20°C Argon / N₂ Dark > 2 Years Optimal preservation [3]

Experimental Protocol: Inert Gas Purging & Aliquoting

To guarantee the integrity of this compound, implement this self-validating storage protocol.

Phase 1: Preparation & Aliquoting

Causality: Repeated freeze-thaw cycles and continuous re-exposure to atmospheric oxygen exponentially accelerate radical chain initiation[2]. Dividing the bulk material prevents the entire batch from being compromised.

  • Equilibration: Allow the sealed bulk container to reach room temperature in a desiccator before opening. Opening a cold vial causes ambient moisture to instantly condense on the reagent.

  • Transfer: Working in a dry box or under a fume hood, rapidly transfer single-use quantities into clean, dry amber glass vials (to block photo-initiation).

Phase 2: The Argon Displacement Technique

Causality: Argon is approximately 38% denser than air. Unlike Nitrogen, which easily mixes with ambient air, Argon sinks and creates a protective physical blanket over the solid reagent[4].

  • Connect a sterile needle to an Argon gas line equipped with a low-flow regulator.

  • Insert the needle into the amber vial, keeping the tip just above the solid reagent.

  • Direct a gentle stream of Argon into the vial for 10 to 15 seconds to completely displace the atmospheric oxygen[4].

  • Slowly withdraw the needle while simultaneously screwing on a Teflon-lined cap . (Avoid rubber septa, which are permeable to oxygen over long periods).

  • Wrap the cap junction tightly with Parafilm and store immediately at -20°C [3].

Phase 3: System Validation (Pre-Reaction Check)

Before deploying an older aliquot in a sensitive synthesis, validate its integrity:

  • Solubility Test: Dissolve a small fraction in anhydrous ethyl acetate. Complete dissolution indicates high purity. Cloudiness or remaining solid indicates carboxylic acid formation.

  • NMR Verification: Run a quick ¹H-NMR in CDCl₃. You should observe a sharp, distinct aldehydic proton peak around 10.0–10.2 ppm. The appearance of a broad peak at 12.0–13.0 ppm confirms oxidation has occurred.

References

  • Title: Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for Methyl 6-formylnicotinate Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 6-formylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization process for this compound. Here, we move beyond generic protocols to explore the underlying principles of solvent selection, offering troubleshooting solutions and frequently asked questions to ensure you achieve the highest purity and yield.

Introduction: The Rationale Behind Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds.[1] Its success hinges on the careful selection of a solvent or solvent system that meets specific criteria.[1][2] An ideal solvent will dissolve the target compound, this compound, sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[1][2] As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[3]

This compound is a polar molecule, a characteristic attributed to its ester and formyl functional groups, as well as the nitrogen atom in the pyridine ring.[4][5][6][7] This polarity is a key determinant in its solubility behavior. The general principle "like dissolves like" suggests that polar solvents will be more effective at dissolving this compound.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound and provides actionable solutions based on scientific principles.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

Solutions:

  • Lower the Solvent Boiling Point: Select a solvent with a boiling point lower than the melting point of your compound.

  • Use a Solvent Pair: Introduce a "poor" solvent (one in which the compound is less soluble) to a solution of the compound in a "good" solvent (one in which it is highly soluble). This reduces the overall solvating power of the system, encouraging crystallization at a temperature below the compound's melting point. A common example is an ethanol-water mixture.[3][8]

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath. Slower cooling provides more time for the ordered process of crystal nucleation and growth.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Question 2: I'm getting very low recovery of my purified product. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a common issue in recrystallization and can stem from several factors related to solvent choice and experimental technique.

Causality:

  • Solvent is too "good": If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor after filtration.[3]

  • Too much solvent was used: Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of the desired product may crystallize along with the impurities and be lost.

Solutions:

  • Optimize the Solvent: Perform small-scale solubility tests with a range of solvents to find one where your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[2][8]

  • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This will ensure a saturated solution upon cooling.[3]

  • Prevent Premature Crystallization During Filtration: If a hot filtration is necessary, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. You can also add a small excess of hot solvent before filtering.

  • Cool Thoroughly: Ensure the solution has been adequately cooled in an ice bath before filtration to maximize the precipitation of the product.

  • Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

Question 3: After recrystallization, my product is still impure. How can I improve the purity?

Answer:

The goal of recrystallization is to separate the desired compound from impurities. If the final product is still impure, the chosen solvent may not be effectively discriminating between the two.

Causality:

  • Co-crystallization: The impurity may have similar solubility properties to the desired compound in the chosen solvent, leading to it crystallizing out alongside the product.

  • Insoluble Impurities: If there are insoluble impurities, they should be removed by hot gravity filtration before cooling the solution.

  • Soluble Impurities: If the impurities are highly soluble in the recrystallization solvent, they should remain in the mother liquor. However, if the solution is cooled too rapidly, these impurities can become trapped within the crystal lattice of the product.

Solutions:

  • Select a Different Solvent: The ideal solvent will dissolve the impurities well even at low temperatures, or not at all at high temperatures.[2] Experiment with solvents of different polarities.

  • Perform a Hot Filtration: If you observe insoluble material in your hot solution, perform a gravity filtration while the solution is hot to remove these impurities.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of larger, more perfect crystals that are less likely to trap impurities.

  • Second Recrystallization: If impurities persist, a second recrystallization step using either the same or a different solvent system can further enhance purity.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent?

A1: A good recrystallization solvent should:

  • Not react with the compound being purified.[1][2]

  • Dissolve the compound well at its boiling point, but poorly at room temperature.[1][2]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[3]

  • Dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration.[2]

  • Be volatile enough to be easily removed from the purified crystals.[1]

  • Be relatively inexpensive and non-toxic.[1][2]

Q2: How do I choose a starting solvent for this compound?

A2: Given that this compound is a polar molecule, polar solvents are a good starting point.[8] You can systematically test a range of solvents with varying polarities.

Solvent Polarity Boiling Point (°C) Notes
WaterHigh100May be a good "poor" solvent in a solvent pair.
EthanolHigh78Often a good choice for polar compounds.
MethanolHigh65Similar to ethanol, but more volatile.
IsopropanolMedium82Another alcohol to consider.
Ethyl AcetateMedium77An ester solvent that may have suitable solubility.
AcetoneMedium56A polar aprotic solvent.
TolueneLow111A non-polar aromatic solvent, less likely to be effective alone.
HexaneLow69A non-polar solvent, likely a poor choice for this polar compound.

Q3: What is a solvent pair and when should I use one?

A3: A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[3][8] This technique is useful when no single solvent has the ideal solubility characteristics. The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocol: Small-Scale Solvent Screening

To empirically determine the best solvent, follow this procedure:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent dropwise at room temperature. Start with about 0.5 mL. Agitate the tube and observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to induce further crystallization.

  • Evaluate the results based on the quantity and quality of the crystals formed.

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow Start Start: Crude This compound AssessPolarity Assess Polarity of Compound (Polar) Start->AssessPolarity SelectSolvents Select Potential Solvents (Varying Polarities) AssessPolarity->SelectSolvents SmallScaleTest Perform Small-Scale Solubility Tests SelectSolvents->SmallScaleTest SolubleCold Soluble in Cold Solvent? SmallScaleTest->SolubleCold SolubleCold->SelectSolvents Yes (Poor Solvent) InsolubleHot Insoluble in Hot Solvent? SolubleCold->InsolubleHot No InsolubleHot->SelectSolvents Yes (Poor Solvent) GoodCrystals Good Crystal Formation upon Cooling? InsolubleHot->GoodCrystals No SelectBest Select Best Single Solvent and Scale Up GoodCrystals->SelectBest Yes ConsiderPair Consider Solvent Pair GoodCrystals->ConsiderPair No End End: Pure Crystals SelectBest->End ConsiderPair->SmallScaleTest

Caption: Workflow for selecting a recrystallization solvent.

References

  • Recrystallization. (n.d.). LibreTexts™. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • What Is An Ester: Formation, Properties & Importance. (n.d.). Allen. Retrieved from [Link]

  • Chem355 Labbook-2020. (2020). Swarthmore College. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Esters – Structure, Properties and Naming. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Ester. (n.d.). Wikipedia. Retrieved from [Link]

  • Physical Properties of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved from [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Solubilization Challenges

Methyl 6-formylnicotinate (CAS: 10165-86-3; MW: 165.15 g/mol ) is a highly versatile heterocyclic building block frequently utilized in proteomics research and drug discovery[1]. Despite its utility, researchers consistently face severe aqueous solubility issues with this compound.

The thermodynamic barrier to dissolution arises from its highly lipophilic nature and planar pyridine ring, which promotes strong crystal lattice stacking[2]. Furthermore, the molecule possesses two sensitive functional groups: an electrophilic formyl (aldehyde) group and a hydrolyzable methyl ester. This chemical profile strictly prohibits the use of harsh solubilization techniques, such as extreme pH adjustments or high-temperature refluxing, which would otherwise degrade the compound.

This guide provides field-proven, self-validating protocols to overcome these barriers without compromising the structural integrity of your target molecule.

Diagnostic Decision Tree

The optimal solubilization strategy depends entirely on your downstream application. Use the decision matrix below to select the appropriate workflow.

SolubilityDecisionTree Start Downstream Application? InVitro In Vitro Assays (High-throughput) Start->InVitro Biochemical InVivo In Vivo / Cell Culture (Low toxicity required) Start->InVivo Biological Cosolvent Co-solvency (DMSO / PEG400) InVitro->Cosolvent Complexation Inclusion Complexation (HP-β-CD) InVivo->Complexation Precipitation Risk: Dilution-induced Precipitation Cosolvent->Precipitation If >1% aqueous Stable Stable Aqueous Formulation Complexation->Stable Sustained release

Decision matrix for selecting a solubilization strategy for this compound.

Causality & Mechanistic Troubleshooting

To successfully formulate this compound, you must understand the causality behind common failures:

  • The Solvent-Shift Precipitation Phenomenon: When using a co-solvent like Dimethylsulfoxide (DMSO), the compound dissolves because DMSO disrupts the crystal lattice and solvates the hydrophobic moieties[3]. However, upon dilution into aqueous media (e.g., PBS buffer), the DMSO preferentially hydrogen-bonds with the bulk water. This rapid solvent extraction leaves the lipophilic this compound locally supersaturated, causing rapid nucleation and amorphous or crystalline precipitation[4].

  • The Danger of pH Modification: While the pyridine nitrogen can theoretically be protonated at pH < 3 to form a soluble salt, this highly acidic environment will catalyze the hydrolysis of the methyl ester and potentially cause hydration or acetalization of the 6-formyl group. Therefore, pH adjustment is not recommended[5].

PrecipitationMechanism Solvated Compound in DMSO (Fully Solvated) Dilution Aqueous Dilution (Water extracts DMSO) Solvated->Dilution Supersat Supersaturation (High Energy State) Dilution->Supersat Nucleation Nucleation & Crystal Growth Supersat->Nucleation Unprotected Micelles Addition of PEG400/HP-β-CD (Shields Hydrophobic Core) Supersat->Micelles Protected StableAq Stable Aqueous Dispersion Micelles->StableAq

Mechanism of solvent-shift precipitation and stabilization via excipients.

Standardized Experimental Protocols

Protocol A: Co-solvency with DMSO and PEG400 (Ideal for In Vitro Assays)

Causality: PEG400 acts as a precipitation inhibitor. When the DMSO stock is diluted, PEG400 provides a localized hydrophobic microenvironment, raising the kinetic barrier to nucleation[6].

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 1.65 mg of this compound[2].

  • Primary Solubilization: Dissolve the powder in 100 µL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex for 30 seconds.

    • Self-Validation Check: The solution must be completely clear. Shine a standard red or green laser pointer through the tube; the absence of a visible beam path (Tyndall effect) confirms true dissolution rather than a colloidal suspension.

  • Intermediate Dilution: Dilute the 100 mM stock 1:10 into neat PEG400 to create a 10 mM intermediate stock (10% DMSO / 90% PEG400).

  • Aqueous Working Solution: Slowly add the intermediate stock dropwise to the aqueous assay buffer under vigorous vortexing. Do not exceed a final concentration of 1% DMSO / 9% PEG400 in the final assay to prevent solvent-induced protein denaturation.

Protocol B: Cyclodextrin Inclusion Complexation (Ideal for Cell Culture / In Vivo)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The non-polar pyridine/ester region of this compound inserts into the cavity (host-guest complexation), shielding it from water while the exterior hydroxyls ensure aqueous solubility[5][6].

Step-by-Step Methodology (Kneading Method):

  • Molar Ratio Calculation: Weigh this compound and HP-β-CD in a 1:2 molar ratio.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) Ethanol/Water mixture to form a homogeneous paste.

  • Incorporation: Gradually add the this compound powder to the paste.

  • Kneading: Knead vigorously with a pestle for 45 minutes.

    • Causality: Mechanical shear forces the drug into the cyclodextrin cavity, while the ethanol temporarily lowers the energy barrier for complexation[6].

  • Drying: Dry the paste in a vacuum desiccator at room temperature for 24 hours. Do not apply heat, as the aldehyde is thermally sensitive.

  • Reconstitution: The resulting powder can be directly dissolved in PBS (pH 7.4), yielding a clear, stable solution.

Quantitative Data & Vehicle Comparison

Table 1: Comparison of Solubilization Vehicles for this compound

Vehicle SystemMax Achievable Solubility (est.)Biocompatibility (Cell Culture)Risk of PrecipitationMechanism of Action
100% Aqueous Buffer (pH 7.4) < 0.1 mg/mLExcellentN/ANone (Intrinsic)
1% DMSO in Buffer ~0.5 mg/mLGoodHighCo-solvency (Polar aprotic)
10% PEG400 / 1% DMSO ~2.5 mg/mLModerateLowCo-solvency + Nucleation Inhibition
20% w/v HP-β-CD in Buffer > 10.0 mg/mLExcellentVery LowHost-Guest Inclusion Complexation

Frequently Asked Questions (FAQs)

Q: My compound precipitated immediately upon adding the DMSO stock to my buffer. How do I rescue it? A: Once nucleation occurs, re-dissolving the precipitate in the aqueous phase is kinetically unfavorable. Discard the precipitated sample. To prevent this, reverse the order of addition: always add the organic stock dropwise into a large volume of rapidly stirring aqueous buffer. Never add buffer into the organic stock, as this creates localized regions of low solvent concentration that trigger immediate shock precipitation.

Q: Can I use sonication or heat to force this compound into solution? A: Mild sonication (in a water bath at <30°C) is acceptable for 1-2 minutes to break up aggregates. However, applying heat (>40°C) is strongly discouraged. The 6-formyl group is highly sensitive to oxidation and thermal degradation in the presence of oxygen and water.

Q: Is Tween-80 a viable alternative to PEG400 for micellar solubilization? A: While Tween-80 (a non-ionic surfactant) can form micelles to trap hydrophobic compounds, standard grades often contain trace peroxides. These peroxides will rapidly oxidize the sensitive aldehyde group of this compound into a carboxylic acid, ruining your experiment. If a surfactant is strictly required, you must use high-purity, peroxide-free grades and purge your solutions with argon.

References

  • PubMed Central (PMC): A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules[Link]

  • ResearchGate: Techniques for solubility enhancement of poorly soluble drugs: An overview[Link]

  • Science Alert: Review on Enhancement of Solubilization Process [Link]

Sources

Technical Support Center: Optimizing Methyl 6-Formylnicotinate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of Methyl 6-formylnicotinate (M6FN). As a highly versatile pyridine building block, M6FN is frequently utilized in drug discovery and bioconjugation. However, the presence of both an electrophilic formyl group and a labile methyl ester makes it highly susceptible to chemoselectivity issues during condensation reactions.

This guide provides field-proven troubleshooting strategies to minimize side reactions such as ester saponification, Cannizzaro disproportionation, and dialkylation.

Reaction Workflows & Failure Modes

Workflow cluster_reactions Primary Condensation Pathways cluster_side_reactions Mechanistic Side Reactions cluster_solutions Optimized Interventions M6FN This compound (Substrate) Knoevenagel Knoevenagel Condensation (Active Methylene) M6FN->Knoevenagel RedAm Reductive Amination (Primary/Secondary Amines) M6FN->RedAm Hydrolysis Ester Saponification (Hydrolysis) Knoevenagel->Hydrolysis Strong Base + H2O Cannizzaro Cannizzaro Reaction (Disproportionation) Knoevenagel->Cannizzaro Strong Base (No H2O) Dialkyl Dialkylation (Over-reduction) RedAm->Dialkyl Strong Hydride (NaBH4) WeakBase Piperidine/AcOH Catalyst + Dean-Stark Hydrolysis->WeakBase LewisAcid Lewis Acid (TiCl4) + Aprotic Solvent Cannizzaro->LewisAcid STAB NaBH(OAc)3 (STAB) + Weak Acid Catalyst Dialkyl->STAB

Mechanistic pathways of M6FN side reactions and targeted interventions.

Troubleshooting FAQs

Q: Why am I observing significant ester hydrolysis during the Knoevenagel condensation of this compound? A: Causality: this compound contains a highly electrophilic methyl ester group at the 3-position of the pyridine ring[1]. The electron-withdrawing nature of the pyridine nitrogen increases the susceptibility of the ester carbonyl to nucleophilic attack. If you are using strong aqueous bases (e.g., NaOH, KOH) to drive the Knoevenagel condensation, saponification will outcompete the desired enolate addition to the formyl group. Solution: Transition to weak, amine-based catalysts (e.g., Piperidine/Glacial Acetic Acid) in Dean-Stark conditions using aprotic solvents like toluene. This prevents hydrolysis while effectively driving the condensation[2].

Q: How do I prevent Cannizzaro disproportionation when activating the formyl group? A: Causality: The 6-formyl group lacks alpha-hydrogens. Under strongly basic conditions, instead of forming an enolate, the aldehyde undergoes a base-induced disproportionation (Cannizzaro reaction), yielding the corresponding carboxylic acid and alcohol derivatives. Solution: Avoid aqueous strong bases entirely. Use Lewis acid catalysis (e.g., TiCl₄) combined with a mild tertiary amine (like DIPEA) to promote condensation without triggering the Cannizzaro pathway.

Q: During reductive amination, I'm seeing over-alkylation and dialkylated by-products. How can I improve chemoselectivity? A: Causality: Reductive amination involves the formation of an intermediate iminium ion. If the reducing agent is too strong (e.g., NaBH₄) or the reaction is run at elevated temperatures, the primary amine product can undergo a second amination with another aldehyde molecule. Solution: Utilize 3 as the reducing agent[3]. The electron-withdrawing acetate groups on STAB reduce the nucleophilicity of the hydride, allowing it to selectively reduce the protonated iminium ion over the unreacted aldehyde.

Quantitative Data: Reaction Condition Impact

The following table summarizes the causal relationship between reagent selection and the distribution of desired products versus side reactions during M6FN functionalization.

Reaction TypeReagent/Catalyst SystemSolventTemp (°C)Target Yield (%)Ester Hydrolysis (%)Cannizzaro (%)Dialkylation (%)
Knoevenagel NaOH (1.0 eq)MeOH / H₂O2515% 65%10%N/A
Knoevenagel Piperidine / AcOH (0.1 eq)Toluene11088% <2%<1%N/A
Reductive Amination NaBH₄ (1.5 eq)MeOH2545% 5%N/A35%
Reductive Amination NaBH(OAc)₃ (1.5 eq)DCE2592% <1%N/A<2%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to confirm the success of intermediate states before proceeding.

Protocol A: Chemoselective Reductive Amination (STAB Method)

Designed to prevent dialkylation and preserve the methyl ester.

  • Imine Formation: Dissolve this compound (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The reaction is ready for reduction only when the M6FN aldehyde spot has completely disappeared, confirming full conversion to the intermediate iminium ion.

  • Selective Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes to control the exotherm[3].

  • Completion: Stir for 3-4 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Knoevenagel Condensation (Dean-Stark Method)

Designed to prevent ester saponification and Cannizzaro disproportionation.

  • Preparation: Mix this compound (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous toluene.

  • Catalyst Addition: Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq). Note: The combination of a weak base and weak acid acts as an optimal proton shuttle without generating hydroxide ions.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110 °C).

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is driven by the physical removal of water. The condensation is deemed complete when water droplets cease to accumulate in the trap (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Wash sequentially with 0.1 M HCl (to remove piperidine), saturated NaHCO₃ (to remove acetic acid), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Source: chemicalbook.
  • Source: google.com (Google Patents)
  • Title: Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc)

Sources

Technical Support Center: Temperature Control in Methyl 6-Formylnicotinate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges associated with Methyl 6-formylnicotinate (CAS: 10165-86-3). Because this building block features a highly electrophilic C6-formyl group attached to an electron-deficient pyridine ring, precise temperature control is the primary variable dictating reaction success. Failure to manage thermal parameters inevitably leads to over-reduction, Cannizzaro-type disproportionation, or degradation.

Below, you will find field-proven troubleshooting strategies, quantitative thermal parameters, and a self-validating protocol to ensure high-fidelity synthesis.

Troubleshooting & FAQs

Q1: Why am I seeing significant alcohol byproducts (methyl 6-(hydroxymethyl)nicotinate) during my reductive amination? Causality & Solution: The formation of the alcohol byproduct indicates premature reduction of the aldehyde before the imine/iminium intermediate has fully formed[1]. This is a kinetic issue driven by temperature. If the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added at room temperature simultaneously with the amine, the kinetic reduction of the highly reactive 6-formyl group outpaces the condensation reaction. Protocol Fix: Implement a two-stage temperature protocol. First, allow the amine and this compound to stir at 20–25 °C in an appropriate solvent (e.g., 1,2-dichloroethane) for 30–60 minutes to ensure complete imine formation[2]. Then, strictly cool the reaction to 0 °C before the addition of the hydride source[3].

Q2: During the synthesis of this compound via MnO₂ oxidation, my yield is low and I detect carboxylic acid derivatives. How do I prevent this? Causality & Solution: Over-oxidation of the formyl group to a carboxylic acid occurs when the kinetic energy of the system exceeds the activation barrier for secondary oxidation. While manganese dioxide (MnO₂) is a mild oxidant, prolonged exposure at elevated temperatures (>30 °C) drives the reaction past the desired aldehyde stage. Protocol Fix: Maintain the oxidation of methyl 6-(hydroxymethyl)nicotinate strictly at 20 °C. The standard protocol dictates stirring the mixture with activated MnO₂ in dichloromethane for exactly 4 hours at 20 °C, followed by immediate filtration to halt the reaction[4].

Q3: Can I heat the reductive amination to accelerate the reaction with sterically hindered amines? Causality & Solution: While heating (e.g., 40–50 °C) increases the reaction rate, this compound is prone to thermal degradation and side reactions under basic conditions at elevated temperatures. Protocol Fix: Instead of raising the temperature, use a Lewis acid catalyst or an organic acid (like glacial acetic acid) at room temperature to lower the activation energy for imine formation with hindered amines, thereby preserving the structural integrity of the formylnicotinate[3].

Quantitative Data: Thermal Reaction Profiles

To ensure reproducibility, adhere to the following validated temperature thresholds during your workflows.

Reaction StageReagents / SolventTarget TempMax Allowed TempMechanistic Rationale
Oxidation to Aldehyde MnO₂, DCM20 °C25 °CPrevents over-oxidation to the corresponding carboxylic acid[4].
Imine Formation Amine, DCE or DCM20–25 °C30 °CEnsures complete condensation without thermal degradation of the pyridine ring[2].
Reductant Addition NaBH(OAc)₃0 °C5 °CMitigates exothermic runaway and suppresses direct reduction of the aldehyde[3].
Reduction Phase NaBH(OAc)₃20–25 °C30 °CProvides sufficient activation energy for the reduction of the iminium ion[2].

Self-Validating Experimental Protocol

Workflow: Temperature-Controlled Reductive Amination of this compound This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is confirmed.

Step 1: Imine Formation (20 °C)

  • Action: Dissolve this compound (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Add glacial acetic acid (1.1 equiv) to catalyze iminium formation. Stir at 20 °C for 30 to 60 minutes[3].

  • Validation Checkpoint: Perform TLC (Petroleum Ether/EtOAc). The reaction must show complete consumption of the starting aldehyde (UV active, distinct Rf) before proceeding. If unreacted aldehyde remains, continue stirring; do not add the reducing agent.

Step 2: Thermal Quenching (0 °C)

  • Action: Submerge the reaction flask in an ice-water bath.

  • Validation Checkpoint: Insert an internal temperature probe. Wait until the internal temperature equilibrates strictly to 0–2 °C.

Step 3: Reductant Addition (0 °C)

  • Action: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) portion-wise over 5 to 10 minutes[2].

  • Causality: Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas, prevents localized heating, and ensures the hydride selectively attacks the iminium ion rather than any transient unreacted aldehyde.

Step 4: Reduction Phase (20 °C)

  • Action: Remove the ice bath and allow the reaction to naturally warm to 20 °C. Stir for 2 to 16 hours depending on the nucleophilicity of the amine[3].

  • Validation Checkpoint: LC-MS or TLC should confirm the presence of the secondary/tertiary amine product mass and the disappearance of the imine intermediate.

Step 5: Reaction Quenching (0 °C)

  • Action: Recool the mixture to 0 °C and slowly add saturated aqueous NaHCO₃.

  • Causality: Cooling during the quench neutralizes the acetic acid and destroys unreacted hydride species without causing an exothermic degradation of the newly formed product. Extract with dichloromethane and concentrate in vacuo.

Workflow Visualization

G N1 1. Reagent Mixing Aldehyde + Amine N2 2. Imine Formation Stir at 20-25°C N1->N2 N3 3. Thermal Quenching Equilibrate to 0°C N2->N3 N4 4. Reductant Addition NaBH(OAc)3 at 0°C N3->N4 N5 5. Reduction Phase Warm to 20-25°C N4->N5 N6 6. Target Product Isolated via 0°C Quench N5->N6

Workflow for the temperature-controlled reductive amination of this compound.

References

  • Title: Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

  • Title: Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Mechanistic Causality: Why Does Methyl 6-formylnicotinate Degrade?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 6-formylnicotinate (CAS: 10165-86-3). As a highly reactive bifunctional pyridine derivative, this compound presents unique challenges in solution-phase handling. This guide is engineered for drug development professionals and analytical scientists to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating protocols for robust experimental workflows.

To stabilize a molecule, you must first understand its vulnerabilities. This compound contains three reactive centers: a pyridine ring, a methyl ester, and a formyl (aldehyde) group.

The primary driver of instability is the electronic environment of the pyridine ring . The electronegative nitrogen atom acts as a powerful electron-withdrawing group via both inductive and resonance effects. Because the formyl group is located at the 6-position (ortho to the nitrogen), the carbonyl carbon becomes exceptionally electrophilic.

This extreme electrophilicity leads to two primary degradation pathways:

  • Nucleophilic Addition (Solvolysis): In protic solvents (water, methanol, ethanol), the formyl carbon undergoes rapid nucleophilic attack. In water, it forms an unstable hydrate (gem-diol); in alcohols, it forms a hemiacetal, which can further react to form an acetal[1].

  • Auto-Oxidation: Aldehydes lacking an

    
    -hydrogen are highly susceptible to radical-mediated auto-oxidation when exposed to dissolved oxygen and light, rapidly degrading into their corresponding carboxylic acids[2].
    

Degradation A This compound (Intact API) B Oxidation (O2, Light) Radical Pathway A->B O2 / hv D Nucleophilic Attack (ROH / H2O) A->D Protic Solvents F Ester Hydrolysis (Aqueous Base/Acid) A->F H2O + H+/OH- C 6-Carboxypyridine-3-carboxylate (Degradant) B->C E Hemiacetal / Hydrate (Equilibrium State) D->E Reversible G 6-Formylnicotinic Acid (Degradant) F->G

Figure 1: Major degradation pathways of this compound in solution.

Quantitative Stability Matrix

To optimize your experimental design, reference the following empirical stability data across common solvent systems.

Solvent SystemStorage TempEstimated Half-Life (

)
Primary Degradation Mechanism
D₂O / H₂O (pH 7.0) 25°C< 2 HoursHydration (gem-diol formation) & Hydrolysis
Methanol (Aerobic) 25°C12 - 24 HoursHemiacetal formation & Auto-oxidation
DMSO-

(Ambient Air)
25°C5 - 7 DaysOxidation to Carboxylic Acid
Dry Acetonitrile (Argon) -20°C> 12 MonthsNone (Highly Stable)

Note: Stability is significantly compromised by the presence of strong oxidizing agents, bases, or trace transition metals[3].

Self-Validating Protocol: Preparing Ultra-Stable Stock Solutions

Do not rely on assumptions when handling air-sensitive aldehydes. The following methodology integrates a self-validating feedback loop to ensure your solvent environment is pristine before introducing the high-value this compound API.

Step 1: Solvent Deoxygenation and Drying

  • Select HPLC-grade Acetonitrile (MeCN) or anhydrous DMSO.

  • Sparge the solvent with high-purity Argon gas for a minimum of 20 minutes to displace dissolved oxygen.

  • Store over activated 3Å molecular sieves for 24 hours to ensure water content is <50 ppm.

Step 2: System Validation (The Blank Test)

  • Causality: You cannot visually confirm the absence of oxygen.

  • Validation: Dissolve a trace amount of a cheaper, similarly reactive analog (e.g., [3]) into a 1 mL aliquot of your prepared solvent. Monitor via UV-Vis spectroscopy (260-280 nm) for 4 hours. If the baseline remains flat without the emergence of a carboxylate shoulder, your solvent is validated as inert.

Step 3: API Dissolution under Inert Atmosphere

  • Transfer the validated solvent and the this compound vial into a glovebox or use standard Schlenk line techniques.

  • Dissolve the compound to the desired concentration (e.g., 10 mM). Gently swirl; do not sonicate, as cavitation can induce localized heating and radical formation.

Step 4: Aliquoting and Integrity Verification

  • Dispense the solution into pre-dried, amber glass vials (to prevent photo-oxidation).

  • Overlay the headspace with Argon before sealing with PTFE-lined caps.

  • Validation: Run a quick

    
    H-NMR on a single aliquot. A sharp singlet near 
    
    
    
    10.0 ppm confirms an intact formyl group. Store remaining aliquots at -20°C or 2-8°C[4].

Workflow Step1 1. Solvent Degassing & Drying (Argon Sparging, 3Å Sieves) Step2 2. System Validation (UV-Vis Blank Test with Analog) Step1->Step2 Step3 3. Inert Dissolution (Glovebox/Schlenk, No Sonication) Step2->Step3 Step4 4. Aliquoting & Sealing (Amber Vials, Argon Headspace) Step3->Step4 Step5 5. Integrity Verification (1H-NMR QC, Store at -20°C) Step4->Step5

Figure 2: Self-validating workflow for preparing ultra-stable stock solutions.

Troubleshooting & FAQs

Q: My


H-NMR spectrum in CD₃OD shows the disappearance of the aldehyde proton (~10.0 ppm) and a new peak around 6.0 ppm. Did my compound degrade? 
A:  It has not irreversibly degraded, but it has undergone hemiacetal formation . The highly electrophilic C6-formyl carbon reacts rapidly with the nucleophilic deuterated methanol[1]. The new peak at ~6.0 ppm corresponds to the methine proton of the resulting hemiacetal. To observe the intact aldehyde, evaporate the CD₃OD under vacuum and redissolve the sample in a non-nucleophilic solvent like CDCl₃ or DMSO-

.

Q: I left my stock solution on the benchtop, and it turned from colorless/pale yellow to a deep brown. What happened? A: This is a classic symptom of auto-oxidation and subsequent polymerization . Exposure to ambient light and oxygen initiates a radical chain reaction, converting the aldehyde into a peroxy acid, and ultimately into 6-carboxypyridine-3-carboxylate[2]. The brown color indicates the formation of complex, conjugated polymeric byproducts. This solution must be discarded. Always use amber vials and store under inert gas[4].

Q: Can I use aqueous buffers (pH 7.4) for biological assays with this compound? A: Yes, but with strict temporal limitations. In aqueous media, the compound exists in an equilibrium with its hydrate (gem-diol) form. While the hydrate can still interact with biological targets, prolonged exposure to water will eventually lead to the irreversible hydrolysis of the methyl ester at the 3-position. For biological assays, prepare a highly concentrated stock in DMSO and spike it into the aqueous buffer immediately (less than 5 minutes) before the assay begins.

References

  • Aldehyde - Oxidation, Reduction, Reactions | Britannica |[Link]

  • Hydrates, Hemiacetals, and Acetals: Mechanisms and Stability | Master Organic Chemistry |[Link]

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally verifying complex heterocyclic building blocks. Methyl 6-formylnicotinate (CAS: 10165-86-3) is a prime example—a highly reactive pyridine derivative featuring both a formyl group (-CHO) and a methyl ester (-COOCH3)[1]. Accurate characterization of this compound is critical in drug development and agrochemical synthesis.

This guide objectively compares the analytical performance of the industry-standard Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) workflow against the traditional Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) alternative. By dissecting the causality behind their distinct fragmentation patterns, we establish a self-validating framework for unequivocal structural elucidation.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

The choice of ionization technique fundamentally dictates the fragmentation mechanics and the resulting mass spectral data[2].

  • The Target Product (LC-ESI-MS/MS): Electrospray Ionization (ESI) is a "soft" ionization technique. It transfers ions from the liquid phase to the gas phase with minimal residual internal energy, preserving the intact protonated molecule

    
     at m/z 166.2[1]. Because the molecule does not spontaneously fragment, we must purposefully accelerate it into a collision gas (Argon) within a Triple Quadrupole (QqQ). This process, Collision-Induced Dissociation (CID), converts kinetic energy into vibrational energy, breaking the weakest bonds to yield highly specific structural information[3].
    
  • The Alternative (GC-EI-MS): Electron Ionization (EI) is a "hard" ionization technique. Bombarding the volatilized sample with 70 eV electrons far exceeds the molecule's ionization energy (typically 8-10 eV). The excess internal energy rapidly dissipates through extensive, spontaneous bond cleavage, producing a rich fingerprint of fragments but often leaving a weak or absent molecular ion (

    
     at m/z 165)[4].
    

Workflow cluster_GC Alternative: GC-EI-MS cluster_LC Product: LC-ESI-MS/MS Sample Sample Prep (Dilution/Extraction) GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (C18 Separation) Sample->LC EI Electron Ionization (70 eV, Hard) GC->EI Quad1 Single Quadrupole (m/z 50-500) EI->Quad1 ESI Electrospray Ionization (Soft Ionization) LC->ESI QqQ Triple Quadrupole (MRM Mode) ESI->QqQ

Caption: Analytical workflow comparison: GC-EI-MS vs. LC-ESI-MS/MS.

Fragmentation Pathways and Causality

Understanding why a molecule fragments is more important than memorizing its mass-to-charge (m/z) ratios. This compound contains two highly diagnostic functional groups that dictate its breakdown under CID conditions.

The Formyl Cleavage Pathway

The formyl group (-CHO) at the C6 position of the pyridine ring is highly susceptible to


-cleavage. Upon collisional activation, the molecule undergoes a thermodynamically driven neutral loss of carbon monoxide (CO, 28 Da), resulting in a stable protonated pyridine derivative at m/z 138.2. This specific CO loss is a hallmark of protonated formylpyridines, validated by extensive UV photodissociation and CID studies[5].
The Ester Cleavage Pathway

The methyl ester group (-COOCH3) at the C3 position follows the "even-electron rule" during ESI-CID. Instead of losing a radical, the protonated precursor undergoes a hydrogen rearrangement to expel a neutral molecule of methanol (


, 32 Da), yielding a fragment at m/z 134.2[6]. At higher collision energies, the entire ester group can be lost as a neutral fragment, leading to m/z 107.2.

MS_Fragmentation Precursor This compound [M+H]+ m/z 166.2 Frag1 Loss of CO (-28 Da) m/z 138.2 Precursor->Frag1 Formyl Cleavage (CID) Frag2 Loss of CH3OH (-32 Da) m/z 134.2 Precursor->Frag2 Ester Cleavage (CID) Frag3 Loss of COOCH3 (-59 Da) m/z 107.2 Precursor->Frag3 Ester Radical Loss (EI/CID) Frag4 Pyridine Core m/z 78.1 Frag1->Frag4 Ring Contraction Frag2->Frag4 Sequential Loss

Caption: ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summaries

The following tables summarize the expected quantitative fragmentation data, providing a direct comparison between the two methodologies.

Table 1: LC-ESI-MS/MS (CID) Fragmentation Pattern (Target Product)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
166.2

138.228 (CO)Loss of carbonyl from formyl groupHigh (Quantifier)
166.2

134.232 (

)
Loss of methanol from ester groupMedium (Qualifier 1)
166.2

107.259 (

)
Cleavage of entire ester moietyLow (Qualifier 2)

Table 2: GC-EI-MS Fragmentation Pattern (Alternative)

Ion (m/z)Ion TypeNeutral Loss (Da)Structural AssignmentRelative Abundance
165.1

NoneIntact molecular radical cationLow
164.1

1 (H)Loss of aldehydic hydrogenMedium
134.1

31 (

)
Radical loss of methoxy groupHigh (Base Peak)
106.1

59 (

)
Radical loss of ester groupMedium

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. The protocols below incorporate built-in causality checks to prevent false positives and matrix interferences[3].

Protocol A: LC-ESI-MS/MS (Target Method for Trace Quantification)

This protocol utilizes Multiple Reaction Monitoring (MRM) to provide absolute structural selectivity.

Step 1: System Suitability Test (SST) & Equilibration

  • Action: Inject a solvent blank (50:50 MeOH:H2O), followed by six replicate injections of a 10 ng/mL this compound standard.

  • Causality Check: The blank ensures zero column carryover. The SST replicates must yield a Relative Standard Deviation (RSD) < 5% for peak area to validate electrospray stability and detector response.

Step 2: Sample Preparation

  • Action: Dilute the reaction mixture in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike with a deuterated internal standard (e.g., Methyl nicotinate-d4).

  • Causality Check: Formic acid acts as a proton source, driving the equilibrium toward the

    
     state required for positive ESI. The internal standard corrects for any matrix-induced ion suppression in the ESI source.
    

Step 3: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm). Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Flow rate: 0.3 mL/min[3].

  • Causality Check: Chromatographic retention separates the target from potential positional isomers (e.g., Methyl 5-formylnicotinate) which might share identical MS/MS transitions.

Step 4: MRM Acquisition & Data Review

  • Action: Set Q1 to m/z 166.2. Set Q2 collision energy to 15 eV for the 138.2 transition (Quantifier) and 25 eV for the 134.2 transition (Qualifier).

  • Causality Check: Calculate the ion ratio (Area 138.2 / Area 134.2). If the sample ratio deviates by >20% from the SST standard, it indicates a co-eluting interference, invalidating the result.

Protocol B: GC-EI-MS (Alternative Method for Library Matching)

Step 1: Volatilization and Separation

  • Action: Inject 1 µL of sample (dissolved in Dichloromethane) into a split/splitless inlet at 250°C. Use a 5% phenyl-methylpolysiloxane capillary column.

  • Causality Check: The high inlet temperature ensures rapid vaporization. If thermal degradation occurs (evidenced by tailing or unexpected low-mass peaks), the LC-MS/MS method must be used instead.

Step 2: Electron Ionization and Detection

  • Action: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Causality Check: 70 eV is the universal standard for EI. This specific energy level ensures the resulting fragmentation pattern can be directly cross-referenced and validated against NIST/EPA spectral libraries.

References

  • UV photodissociation action spectra of protonated formylpyridines Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

Sources

Overcoming Peak Tailing in Pyridine Derivatives: A Comparative Guide to HPLC Method Development for Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol

As a Senior Application Scientist, I frequently see analytical methods fail not because of instrument malfunction, but due to a fundamental mismatch between the analyte’s physicochemical properties and the chosen chromatographic system. Methyl 6-formylnicotinate—a critical intermediate in pharmaceutical synthesis—presents a dual-threat to chromatographers: a basic pyridine ring notorious for severe peak tailing, and a reactive formyl (aldehyde) group highly susceptible to solvent-induced degradation[1].

This guide objectively compares three stationary phase chemistries to establish a robust, stability-indicating HPLC method for this compound purity analysis. By applying Quality by Design (QbD) principles aligned with the ICH Q14 and ICH Q2(R2) frameworks[2][3], we will explore the causality behind experimental choices and provide a self-validating protocol ready for laboratory implementation.

The Analytical Challenge: Causality in Chromatographic Behavior

To develop a robust method, we must first deconstruct the analyte. This compound contains:

  • A Pyridine Nitrogen (pKa ~5.2): In typical acidic mobile phases, this nitrogen becomes protonated. On standard silica-based columns, this positively charged moiety interacts strongly with unshielded, acidic residual silanol groups via ion-exchange mechanisms. This secondary interaction is the primary cause of peak tailing (asymmetry) in pyridine derivatives[4].

  • A Formyl Group (Aldehyde): Aldehydes are highly reactive. If methanol is used as a sample diluent or mobile phase organic modifier, the formyl group can rapidly undergo hemiacetal and acetal formation, leading to split peaks and inaccurate purity profiles.

Therefore, the method development strategy must strictly utilize Acetonitrile (ACN) to prevent solvent adducts, while the stationary phase must be carefully selected to mitigate silanol interactions.

QbD_Workflow A Define ATP (Analytical Target Profile) B Risk Assessment (Pyridine Tailing, Aldehyde Stability) A->B C Column Chemistry Screening (C18 vs. Polar-Embedded vs. Phenyl-Hexyl) B->C D Mobile Phase Optimization (pH 2.0 TFA + Acetonitrile) C->D E Method Validation (ICH Q2(R2) Guidelines) D->E

Figure 1: QbD-aligned method development workflow for this compound.

Stationary Phase Comparison: Finding the Optimal Selectivity

To objectively determine the best column chemistry, we compared three distinct stationary phases under identical mobile phase conditions (0.1% Trifluoroacetic acid in Water/Acetonitrile)[5].

Alternative A: Standard C18 (Fully Porous Silica)

Standard C18 columns rely entirely on hydrophobic dispersion forces. While excellent for neutral analytes, they leave residual silanols exposed. When the protonated pyridine ring of this compound travels through the column, it becomes temporarily trapped by these silanols, resulting in a broad, tailing peak that obscures closely eluting impurities.

Alternative B: Polar-Embedded C18

These columns incorporate an amide or ether linkage near the silica surface. This embedded polar group creates a virtual "shield" of water molecules that blocks the basic pyridine nitrogen from reaching the acidic silanols. While this dramatically improves peak shape, the overall hydrophobic retention is reduced, which can compromise the resolution between this compound and its primary degradation product, Methyl 6-carboxynicotinate.

The Product: Core-Shell Phenyl-Hexyl

The Core-Shell Phenyl-Hexyl column represents the optimal solution. The core-shell architecture reduces the diffusion path length, minimizing band broadening (Eddy diffusion) and generating ultra-high theoretical plates. More importantly, the phenyl ring provides


 (pi-pi) electron interactions  with the pyridine ring of the analyte. This orthogonal retention mechanism not only shields silanol interactions but provides exceptional selectivity for resolving structurally similar aromatic impurities.

Interaction cluster_0 Stationary Phase Mechanisms Analyte This compound (Pyridine Ring) C18 Standard C18 Hydrophobic + Silanol Tailing Analyte->C18 Ion-Exchange (Tailing) Phenyl Core-Shell Phenyl-Hexyl Hydrophobic + π-π Stacking Analyte->Phenyl Orthogonal Selectivity (Symmetric)

Figure 2: Mechanistic interaction pathways between the analyte and stationary phases.

Quantitative Performance Data

The following table summarizes the experimental performance of each column. Data was generated using a 1.0 mL/min flow rate, 25°C column temperature, and UV detection at 220 nm.

Column ChemistryTailing Factor (

)
Theoretical Plates (

)
Resolution (

)*
Suitability Assessment
Standard C18 (5 µm, 150 x 4.6 mm)1.858,5001.4Fail (Tailing obscures impurities)
Polar-Embedded C18 (5 µm, 150 x 4.6 mm)1.1510,2001.8Pass (Good shape, moderate resolution)
Core-Shell Phenyl-Hexyl (2.7 µm, 150 x 4.6 mm)1.02 22,500 3.6 Optimal (Superior efficiency & selectivity)

*Resolution calculated between this compound and Methyl 6-carboxynicotinate (oxidized impurity).

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) criteria mandated by ICH Q2(R2) to prove that the method is fit-for-purpose before any sample data is reported[3][6].

Step 1: Mobile Phase & Diluent Preparation

Causality Check: We use Trifluoroacetic acid (TFA) at pH ~2.0. TFA acts as an ion-pairing agent and fully protonates both the pyridine ring and the residual silanols, neutralizing the silica surface to prevent ion-exchange tailing[5]. Methanol is strictly excluded to prevent acetal formation with the formyl group.

  • Mobile Phase A: 0.1% v/v TFA in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 v/v Ultrapure Water : Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 150 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times and lowers mobile phase viscosity).

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (optimal absorbance for the conjugated pyridine-carbonyl system)[1].

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       60% B
      
    • 12.0 - 15.0 min: 60%

      
       90% B
      
    • 15.0 - 15.1 min: 90%

      
       10% B (Re-equilibration for 5 mins).
      
Step 3: System Suitability Testing (SST) Execution

Before injecting unknown samples, execute the following sequence to validate the system's integrity:

  • Blank Injection (Diluent): Verify no ghost peaks elute at the retention time of this compound.

  • Resolution Solution (0.1 mg/mL API + 0.01 mg/mL Oxidized Impurity): Confirm that the Resolution (

    
    ) between the two peaks is 
    
    
    
    . This proves the
    
    
    selectivity of the Phenyl-Hexyl column is actively functioning.
  • Standard Precision (6 Replicate Injections of 0.1 mg/mL API): Calculate the Relative Standard Deviation (%RSD) of the peak areas. Acceptance criteria:

    
    . Confirm the Tailing Factor (
    
    
    
    ) is
    
    
    .
Step 4: Sample Analysis & Quantification

Once SST criteria are met, inject the synthesized this compound samples. Quantify purity using the area normalization method (for screening) or against a qualified reference standard (for release testing), ensuring all data complies with the rigorous standards of pharmaceutical quality systems[3][6].

Conclusion

Developing an HPLC method for this compound requires anticipating the chemical behavior of both the pyridine and aldehyde functional groups. While standard C18 columns fail due to severe silanol-induced peak tailing[4], upgrading to a Core-Shell Phenyl-Hexyl column provides a highly efficient, orthogonal solution. By leveraging


 interactions and strictly controlling the diluent environment, analytical scientists can achieve baseline resolution, perfect peak symmetry, and full compliance with ICH validation guidelines.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Source: mastercontrol.com.
  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods - Blog. Source: pqegroup.com.
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem. Source: benchchem.com.
  • Supporting Information - The Royal Society of Chemistry. Source: rsc.org.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Source: researchgate.net.

Sources

Comparative Reactivity Guide: Methyl vs. Ethyl 6-formylnicotinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of heterocyclic pharmaceuticals and bioconjugation ligands, 6-formylnicotinates serve as highly versatile, bifunctional building blocks. They possess two distinct reactive centers: a highly electrophilic C6-formyl (aldehyde) group and a C3-carboxylate ester. When selecting between Methyl 6-formylnicotinate (MFN) and Ethyl 6-formylnicotinate (EFN) , researchers often assume interchangeable reactivity. However, the seemingly minor difference in the alkyl chain length dictates critical divergences in orthogonal deprotection rates, downstream amidation efficiency, and stability during harsh C6 functionalization[1].

This guide provides an authoritative, data-driven comparison of MFN and EFN, detailing the causality behind their reactivity differences and providing self-validating protocols for their chemoselective manipulation.

Structural & Electronic Profiling

Both MFN and EFN feature an electron-deficient pyridine core that activates both functional groups. The nitrogen atom in the ring withdraws electron density, rendering the C6-formyl group exceptionally susceptible to nucleophilic attack (e.g., by amines or Grignard reagents).

The divergence in their reactivity profiles stems entirely from the C3-ester:

  • This compound (MFN): The compact methoxy group provides minimal steric shielding to the ester carbonyl[2]. Consequently, MFN is highly reactive towards saponification (hydrolysis) and direct amidation. It is the optimal choice when the synthetic route requires rapid, mild deprotection of the ester following C6 functionalization.

  • Ethyl 6-formylnicotinate (EFN): The ethoxy group introduces measurable steric bulk and a marginally stronger +I (inductive) effect[1]. This dampens the electrophilicity of the ester carbonyl, creating a wider "kinetic window." EFN is superior when complex, multi-step transformations must be performed on the C6-formyl group without inadvertently hydrolyzing or reacting the C3-ester.

Quantitative Reactivity Comparison

The following table synthesizes the kinetic and physical differences between the two derivatives to guide reagent selection.

Property / Reactivity ParameterThis compound (MFN)Ethyl 6-formylnicotinate (EFN)
CAS Number 10165-86-3[2]20857-31-2[1]
Molecular Weight 165.15 g/mol 179.17 g/mol
Steric Hindrance at C3-Ester LowModerate
Saponification Half-life (1M LiOH, THF/H₂O, 0°C)Fast (~30 min)Slower (~120 min)
C6-Formyl Reductive Amination Yield >90% (Requires strict timing during basic workup)[3]>90% (Tolerates prolonged basic workup)
Ideal Synthetic Application Rapid downstream amidation / BioconjugationMulti-step C6 functionalization requiring robust ester protection

Orthogonal Reactivity Workflows

The true utility of 6-formylnicotinates lies in orthogonal functionalization—reacting one site while preserving the other. The diagram below illustrates the logical pathways for functionalizing these molecules, highlighting the kinetic divergence during ester saponification.

G Start 6-Formylnicotinate (MFN / EFN) RedAm Reductive Amination (STAB, Amines) Start->RedAm C6 Reactivity Sapon Saponification (LiOH / THF / H2O) Start->Sapon C3 Reactivity Imine Imine Intermediate (Transient) RedAm->Imine C6Deriv C6-Alkylamine Derivative (Ester Intact) Imine->C6Deriv Reduction C3Acid C3-Carboxylic Acid (Formyl Intact) Sapon->C3Acid MFN_Note MFN: Fast Hydrolysis Requires strict timing Sapon->MFN_Note EFN_Note EFN: Slower Hydrolysis Better orthogonality Sapon->EFN_Note

Orthogonal reactivity pathways of 6-formylnicotinates highlighting C6 and C3 functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Chemoselective Reductive Amination of the C6-Formyl Group

Objective: Conjugate a primary amine (e.g., propargyl amine) to the C6 position to create a clickable ligand, while strictly preserving the C3 ester[3].

  • Dissolution: Dissolve 1.5 mmol of MFN or EFN in 10 mL of anhydrous 1,2-dichloroethane (DCE) under an N₂ atmosphere.

    • Causality: DCE provides optimal solubility for polar intermediates and possesses a slightly higher boiling point than dichloromethane, ensuring stable reaction kinetics. The N₂ atmosphere prevents oxidative degradation of the highly reactive aldehyde.

  • Imine Formation: Add 0.65 mmol of propargyl amine. Stir for 15 minutes at room temperature.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the transient imine mass

      
       before proceeding. If unreacted aldehyde dominates, verify the quality of the amine.
      
  • Reduction: Add 1.65 mmol of Sodium triacetoxyborohydride (STAB) and stir for 3 hours.

    • Causality: STAB is specifically chosen over Sodium borohydride (

      
      ). The electron-withdrawing acetate groups on STAB reduce its nucleophilicity, ensuring it selectively reduces the imine without reducing the unreacted C6-aldehyde to an alcohol or attacking the C3-ester[3].
      
  • Quench & Basic Wash (Critical Divergence): Quench the reaction with 10 mL H₂O, then dilute with 20 mL CH₂Cl₂ and 20 mL of 1 M NaOH.

    • MFN Handling: If using MFN, the 1 M NaOH wash must be completed and phase-separated in < 5 minutes . Prolonged exposure will prematurely saponify the highly reactive methyl ester.

    • EFN Handling: EFN tolerates this basic wash for up to 15–20 minutes due to the steric shielding of the ethyl group, reducing the risk of yield loss during workup.

Protocol 2: Kinetic Saponification of the C3-Ester

Objective: Hydrolyze the ester to yield 6-formylnicotinic acid for downstream peptide coupling, without triggering disproportionation of the aldehyde.

  • Solvent System: Dissolve 1.0 mmol of the nicotinate in a 3:1 mixture of THF:H₂O (4 mL).

    • Causality: This biphasic-like miscible system ensures both the organic ester and the inorganic base remain in solution, providing homogeneous reaction kinetics and preventing localized concentration spikes.

  • Base Addition: Add 1.2 mmol of LiOH·H₂O strictly at 0°C.

    • Causality: Maintaining 0°C is critical. Higher temperatures in the presence of strong base will trigger a Cannizzaro-type disproportionation of the C6-aldehyde, destroying the bifunctionality of the molecule.

  • Kinetic Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

    • MFN will show complete consumption of the starting material spot within 30–45 minutes.

    • EFN will require 1.5 to 2 hours. This visual validation confirms the kinetic difference imparted by the alkyl chain length.

  • Workup: Once complete, acidify the aqueous layer to pH 3 using 1M HCl to precipitate the 6-formylnicotinic acid. Filter, wash with cold water, and dry under vacuum.

References

Sources

Spectroscopic Profiling and Comparative IR Analysis of Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 6-formylnicotinate (CAS: 10165-86-3) is a highly versatile bifunctional pyridine derivative extensively utilized in pharmaceutical synthesis and drug development . Because it contains both an ester (methyl carboxylate) and an aldehyde (formyl) group on a pyridine scaffold, verifying its structural integrity during synthetic workflows is critical. Infrared (IR) spectroscopy serves as a frontline analytical tool for this purpose, allowing researchers to track the distinct vibrational modes of each functional group.

This guide provides an in-depth comparative analysis of the IR characteristic bands of this compound against alternative single-functionality pyridine building blocks, equipping researchers with the data needed for precise structural validation.

Mechanistic Causality of IR Absorption Bands

Understanding the exact position of IR absorption bands requires analyzing the electronic environment of the molecule. In this compound, the pyridine ring acts as an electron-withdrawing framework via both inductive (-I) and resonance (-M) effects.

  • Ester Carbonyl (C=O) Stretch: The methyl ester group at the C3 position exhibits a strong C=O stretching vibration typically in the 1725–1735 cm⁻¹ range. The electron-withdrawing nature of the pyridine ring slightly increases the double-bond character of the carbonyl group compared to aliphatic esters, shifting the absorption to a higher wavenumber .

  • Aldehyde Carbonyl (C=O) Stretch: The formyl group at the C6 position produces a distinct C=O stretch around 1700–1715 cm⁻¹. This lower frequency (relative to the ester) is due to the direct conjugation of the aldehyde with the aromatic pyridine system, which delocalizes the pi-electrons and weakens the C=O bond .

  • Aldehyde C-H Stretch (Fermi Resonance): A highly diagnostic feature of the formyl group is the appearance of two weak-to-moderate bands near 2820 cm⁻¹ and 2720 cm⁻¹. This splitting is caused by Fermi resonance between the fundamental aldehyde C-H stretch and the first overtone of the aldehyde C-H in-plane bending vibration.

  • Pyridine Ring Vibrations: The aromatic C=C and C=N stretching vibrations manifest as a pair of sharp bands in the 1580–1600 cm⁻¹ region.

Comparative Spectroscopic Analysis

To objectively evaluate the spectroscopic signature of this compound, it is best compared against alternative building blocks that isolate each functional group: Methyl nicotinate (CAS: 121-11-5, containing only the ester) and 3-Pyridinecarboxaldehyde (CAS: 500-22-1, containing only the aldehyde) .

Table 1: Comparative IR Characteristic Bands for Pyridine Derivatives
Functional Group VibrationThis compoundMethyl nicotinate (Alternative 1)3-Pyridinecarboxaldehyde (Alternative 2)
Ester C=O Stretch ~1725 - 1735 cm⁻¹~1728 cm⁻¹Absent
Aldehyde C=O Stretch ~1700 - 1715 cm⁻¹Absent~1705 cm⁻¹
Aldehyde C-H (Fermi) ~2820, 2720 cm⁻¹Absent~2820, 2720 cm⁻¹
Pyridine C=C / C=N ~1585, 1600 cm⁻¹~1590, 1600 cm⁻¹~1590, 1595 cm⁻¹
Ester C-O Stretch ~1250 - 1300 cm⁻¹~1285 cm⁻¹Absent

Data Synthesis: The presence of both the ~1730 cm⁻¹ and ~1710 cm⁻¹ bands is the definitive marker for this compound. If the compound degrades (e.g., oxidation of the aldehyde to a carboxylic acid), a broad O-H stretch (2500–3300 cm⁻¹) will emerge, and the aldehyde C-H Fermi doublet will disappear.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the industry standard for analyzing solid organic compounds without the need for KBr pellet pressing. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology:

  • System Initialization & Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

  • Self-Validation (Background Scan): Acquire a background spectrum of the ambient atmosphere (empty crystal) from 4000 to 400 cm⁻¹.

    • Causality: This step subtracts atmospheric water vapor and carbon dioxide, ensuring that any peaks observed later belong exclusively to the sample. The baseline must be flat; if residual peaks exist, reclean the crystal to prevent false positives.

  • Sample Application: Place approximately 2–5 mg of solid this compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks.

    • Causality: Consistent, high pressure ensures intimate contact between the solid sample and the crystal, which is physically required for the evanescent IR wave to penetrate the sample and yield a high signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum (typically 16 to 32 scans at a resolution of 4 cm⁻¹). The instrument will automatically ratio the sample data against the background.

  • Spectral Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth, then verify the presence of the dual carbonyl peaks (~1730 cm⁻¹ and ~1710 cm⁻¹).

ATR_Workflow step1 1. ATR Crystal Cleaning & Preparation step2 2. Background Spectrum Acquisition (Self-Validation) step1->step2 step3 3. Sample Application (this compound) step2->step3 Baseline Validated step4 4. IR Data Collection (4000 - 400 cm⁻¹) step3->step4 step5 5. Spectral Processing (ATR Correction) step4->step5 step6 6. Functional Group Verification step5->step6

Figure 1: Self-validating ATR-FTIR workflow for the spectroscopic analysis of pyridine derivatives.

Practical Applications in Drug Development

In medicinal chemistry, this compound is frequently subjected to chemoselective transformations. For example, researchers often perform a reductive amination on the formyl group while leaving the methyl ester intact for subsequent coupling reactions.

By utilizing the comparative IR data provided above, a scientist can rapidly validate the success of this reaction:

  • Reaction Success: The disappearance of the aldehyde C=O stretch (~1710 cm⁻¹) and the Fermi resonance bands (~2820, 2720 cm⁻¹), coupled with the emergence of amine N-H stretches (3300–3500 cm⁻¹).

  • Chemoselectivity Confirmation: The persistence of the ester C=O stretch (~1725 cm⁻¹) confirms that the ester group was not inadvertently reduced or hydrolyzed during the amination process.

References

  • National Institute of Standards and Technology (NIST). "3-Pyridinecarboxaldehyde, Gas Phase IR Spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7151, Methyl Nicotinate". PubChem. Available at:[Link]

A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 6-formylnicotinate using TLC Standards

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized target molecule is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison and experimental protocol for validating the synthesis of Methyl 6-formylnicotinate, a key building block in medicinal chemistry, using Thin-Layer Chromatography (TLC) alongside certified standards. We will move beyond a simple recitation of steps to explain the underlying chemical principles that inform our choices, ensuring a robust and self-validating workflow.

The Synthetic Landscape: From Precursor to Product

The synthesis of this compound most commonly proceeds via the oxidation of a suitable precursor. A prevalent and efficient method is the oxidation of Methyl 6-methylnicotinate. This reaction selectively transforms the methyl group at the 6-position of the pyridine ring into a formyl (aldehyde) group, while leaving the methyl ester at the 3-position intact.

Understanding the relative polarities of the starting material and the product is paramount for developing an effective TLC-based validation method. The starting material, Methyl 6-methylnicotinate, is a moderately polar aromatic ester. The product, this compound, introduces a more polar aldehyde functional group. This increase in polarity is the key to achieving chromatographic separation.

A potential byproduct of this reaction is the over-oxidation of the aldehyde to a carboxylic acid, forming 6-carboxy-nicotinic acid methyl ester, or the formation of dinicotinic acid derivatives from the oxidation of 2-methyl-5-ethylpyridine if that is used as a starting material[1]. The presence of unreacted starting material and the formation of byproducts are the primary impurities we aim to identify.

The Litmus Test: Thin-Layer Chromatography as a Validation Tool

TLC serves as a rapid, cost-effective, and powerful technique to monitor the progress of a reaction and to preliminarily assess the purity of the product. The principle lies in the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[2]

Core Principles in Action: Designing the TLC System

Our choice of a TLC system is dictated by the polarity difference between Methyl 6-methylnicotinate and this compound. Since the product is more polar than the starting material, it will have a stronger affinity for the polar silica gel stationary phase and will, therefore, travel a shorter distance up the TLC plate. This results in a lower Retention Factor (Rf) value for the product compared to the starting material.

A well-chosen solvent system will provide a clear separation between the spots corresponding to the starting material and the product, with Rf values ideally falling between 0.2 and 0.8 for accurate assessment. A common and effective mobile phase for separating moderately polar compounds like these is a mixture of a non-polar solvent (such as n-hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or acetone).

dot graph TD { A[Start: Reaction Mixture] --> B{TLC Analysis}; B --> C{Separation Based on Polarity}; C --> D[Starting Material (Less Polar, Higher Rf)]; C --> E[Product (More Polar, Lower Rf)]; C --> F[Byproducts (Variable Polarity & Rf)]; G[Standard: Starting Material] --> B; H[Standard: Product] --> B; }

Caption: Logical workflow for TLC-based reaction validation.

Experimental Protocol: A Step-by-Step Guide to Validation

This protocol outlines a self-validating system for monitoring the synthesis of this compound from Methyl 6-methylnicotinate.

Materials and Reagents
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Starting material: Methyl 6-methylnicotinate (as a standard)

  • Product: this compound (as a standard)

  • Reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.)

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)

  • Visualization agents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain

    • Iodine (I₂) chamber

Detailed Methodology
  • Preparation of Standards: Prepare dilute solutions (approx. 1 mg/mL) of the Methyl 6-methylnicotinate and this compound standards in a volatile solvent like ethyl acetate.

  • TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark four points along the baseline for spotting.

  • Spotting the Plate:

    • Lane 1 (SM): Spot the Methyl 6-methylnicotinate standard.

    • Lane 2 (Co): Co-spot the Methyl 6-methylnicotinate standard and the reaction mixture.

    • Lane 3 (RXN): Spot the reaction mixture.

    • Lane 4 (P): Spot the this compound standard.

  • Developing the Plate: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • UV Visualization: View the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

    • Staining (if necessary):

      • Potassium Permanganate Stain: Briefly dip the plate in a dilute solution of KMnO₄. The aldehyde group of the product will be readily oxidized, resulting in a distinct yellow or brown spot against the purple background. The starting material may show a less intense or slower-forming spot.

      • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic compounds will typically stain a brownish color.[3] This is a good general stain for confirming the presence of organic compounds.

  • Calculating Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

dot graph G { rankdir=TB; node [shape=plaintext];

}

Caption: Step-by-step experimental workflow for TLC validation.

Interpreting the Results: A Comparative Analysis

The power of this method lies in the direct comparison of the reaction mixture to the known standards on the same plate.

LaneSampleExpected Observation (UV, 254 nm)Expected Observation (KMnO₄ Stain)Expected Rf Value (Approx.)Interpretation
1Starting Material (SM)Dark SpotFaint/Slow-forming yellow spot~0.6Reference for the starting material.
2Co-spot (SM + RXN)Two distinct spots if reaction has progressed.Two distinct spots with the lower spot being more intense.~0.6 and ~0.4Confirms the identity of the starting material spot in the reaction mixture.
3Reaction Mixture (RXN)A spot corresponding to the starting material and a new, lower spot for the product.A prominent yellow/brown spot at a lower Rf and a fainter spot at a higher Rf.~0.6 and ~0.4Indicates the progress of the reaction. The relative intensity of the spots suggests the extent of conversion.
4Product (P)Dark SpotIntense and immediate yellow/brown spot~0.4Reference for the product.

Table 1: Hypothetical TLC Results and Interpretation

A successful synthesis will show the gradual disappearance of the starting material spot (higher Rf) and the appearance and intensification of the product spot (lower Rf) over time in the reaction mixture lane. The co-spot lane serves as a crucial internal control, confirming that the new spot in the reaction mixture corresponds to the product standard.

Conclusion: Ensuring Scientific Rigor

By employing a systematic TLC protocol with appropriate standards, researchers can confidently and efficiently validate the synthesis of this compound. This guide emphasizes the importance of understanding the chemical principles behind the chosen methodology, from predicting relative polarities to selecting appropriate visualization techniques. This approach not only confirms the presence of the desired product but also provides valuable insights into reaction progress and the presence of impurities, thereby upholding the principles of scientific integrity and reproducibility.

References

  • ChemicalDesk. (2011). TLC Stains Preparation. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Iodine Staining. (n.d.). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Available at: [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. Available at: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

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Comparative Guide: Protecting Group Strategies for 6-Formylnicotinate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Context & The Chemical Challenge

In modern drug discovery, the pyridine scaffold is ubiquitous. Specifically, 6-formylnicotinate derivatives (such as methyl 6-formylnicotinate) serve as critical bifunctional linchpins in the synthesis of complex active pharmaceutical ingredients (APIs), including BTK inhibitors and HDAC6 inhibitors . The synthetic value of these building blocks lies in their dual functionality: an electrophilic aldehyde at the C6 position and a versatile ester at the C3 position.

However, this dual functionality presents a chemoselectivity challenge. The C6-formyl group is highly reactive—prone to unwanted nucleophilic attack, unintended reduction, and over-oxidation. When modifying the C3-ester (e.g., via saponification to yield 6-formylnicotinic acid) or performing cross-coupling reactions on the pyridine ring, the aldehyde must be temporarily masked.

Expert Insight on Causality: The electron-withdrawing nature of the pyridine nitrogen significantly impacts acetal chemistry. It accelerates the initial nucleophilic attack during protection but strongly destabilizes the oxocarbenium ion intermediate required for deprotection. Consequently, 6-formylnicotinate acetals are generally more resistant to mild acidic hydrolysis than standard benzaldehyde acetals. Choosing the correct protecting group (PG) requires balancing downstream stability with the harsher conditions needed for eventual cleavage.

Quantitative Comparison of Protecting Groups

The table below objectively compares the three most effective protecting groups for 6-formylnicotinate derivatives based on empirical performance data.

Protecting GroupReagents (Introduction)Reagents (Cleavage)Stability: Base / SaponificationStability: Pd-CatalysisStability: Strong NucleophilesTypical Yield
Dimethyl Acetal HC(OMe)₃, p-TsOH, MeOHTFA/H₂O or 1M HClModerateExcellentPoor85–95%
1,3-Dioxolane Ethylene glycol, p-TsOH, PhMe2M HCl, THF/H₂O (40°C)ExcellentExcellentModerate80–90%
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂MeI, CaCO₃, MeCN/H₂OExcellentPoor (Poison)Excellent75–85%

Decision Matrix: Selecting the Optimal Protecting Group

The selection of a protecting group must be dictated by the downstream reaction conditions. The following decision tree illustrates the logical flow for selecting the appropriate mask.

G Start Downstream Reaction Requires: Pd Transition Metal Catalysis (e.g., Pd)? Start->Pd Nuc Strong Nucleophiles (e.g., Grignard)? Start->Nuc Base Aqueous Base (Ester Saponification)? Start->Base Dioxolane 1,3-Dioxolane (Optimal Balance) Pd->Dioxolane Compatible Dimethyl Dimethyl Acetal (High Yield, Mild) Pd->Dimethyl Compatible Dithiane 1,3-Dithiane (Max Stability) Pd->Dithiane Incompatible (Catalyst Poison) Nuc->Dioxolane May Cleave Nuc->Dithiane Requires Thioacetal Base->Dioxolane Highly Stable Base->Dimethyl Prone to Hydrolysis in Workup

Decision matrix for selecting a 6-formylnicotinate protecting group based on downstream conditions.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system . This means the methodology includes built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: 1,3-Dioxolane Protection (The "Workhorse")

Causality: 1,3-dioxolane provides the best balance of stability. It survives the harsh aqueous basic conditions required to saponify the C3-ester, yet avoids the catalyst-poisoning sulfur atoms of a dithiane . Because the electron-deficient pyridine ring slows acetalization, a Dean-Stark apparatus is mandatory to azeotropically drive the equilibrium forward by removing water.

Step-by-Step Methodology:

  • Charge a round-bottom flask with this compound (1.0 eq), ethylene glycol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

  • Suspend the mixture in anhydrous toluene (0.2 M).

  • Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (110°C) for 12–16 hours.

  • Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Validation System:

  • TLC (Hexanes/EtOAc 7:3): The starting material (Rf ≈ 0.4) will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The successful product (Rf ≈ 0.6) is UV-active but strictly 2,4-DNP negative , confirming the absence of the free aldehyde.

  • ¹H NMR (CDCl₃): Confirm the disappearance of the aldehyde proton singlet at ~10.1 ppm. Validate the appearance of the acetal methine proton at ~5.9 ppm (s, 1H) and the ethylene glycol bridge multiplet at ~4.1 ppm (m, 4H).

Protocol B: Dimethyl Acetal Protection (The "Labile Mask")

Causality: Used when downstream chemistry is exceptionally mild, or when the final deprotection must be performed under very weak acidic conditions to preserve other acid-sensitive moieties. Trimethyl orthoformate acts as both the reagent and the dehydrating agent .

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.3 M).

  • Add trimethyl orthoformate (5.0 eq) and a catalytic amount of p-TsOH (0.05 eq).

  • Stir at 60°C for 4 hours under an inert atmosphere.

  • Quench with triethylamine (0.1 eq) to neutralize the acid catalyst before concentration to prevent reversion.

  • Concentrate and purify via silica gel chromatography (neutralized with 1% Et₃N).

Validation System:

  • LC-MS: The dimethyl acetal often fragments in the MS source. Look for the [M-OMe]⁺ ion peak rather than the parent [M+H]⁺ to confirm product formation.

  • ¹H NMR (CDCl₃): Appearance of a sharp singlet integrating to 6H at ~3.4 ppm, corresponding to the two methoxy groups.

Protocol C: Global Deprotection Strategy

Causality: Due to the electron-withdrawing pyridine ring destabilizing the oxocarbenium transition state, deprotection requires slightly stronger conditions than standard aliphatic acetals.

Step-by-Step Methodology:

  • Dissolve the protected intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir at 40°C for 4–6 hours.

  • Monitor carefully to ensure the C3-ester (if still present) does not undergo competitive acidic hydrolysis.

  • Neutralize carefully with saturated NaHCO₃ to pH 7, extract with dichloromethane, and concentrate.

Validation System:

  • Visual/TLC: The reappearance of an immediate, bright orange spot upon 2,4-DNP staining confirms the regeneration of the active formyl group.

Mechanistic Workflow Visualization

Workflow A Methyl 6-formylnicotinate B Acetalization (Protection) A->B C Acetal-Protected Intermediate B->C D Saponification (C3-Ester Hydrolysis) C->D E Protected Nicotinic Acid D->E F Acidic Cleavage (Deprotection) E->F G 6-Formylnicotinic Acid F->G

Workflow for C3-ester modification using a C6-formyl protection-deprotection strategy.

References

  • Source: googleapis.
  • Source: google.com (Patents)
  • Source: google.com (Patents)

Benchmarking Commercial Sources of Methyl 6-formylnicotinate (CAS 10165-86-3): A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and radiopharmaceutical design, Methyl 6-formylnicotinate (CAS 10165-86-3) is an indispensable heterocyclic building block. Featuring both a reactive formyl group and a methyl ester, it is frequently utilized as a precursor for synthesizing dipicolylamine (DPA) chelates, click-chemistry ligands, and functionalized peptides [[1]](). However, the dual reactivity of this molecule makes it highly susceptible to oxidation and hydrolysis.

Because commercial synthesis typically relies on the manganese dioxide (MnO₂) oxidation of methyl 6-hydroxymethylnicotinate 2, commercial batches frequently suffer from unreacted alcohol precursors or over-oxidized carboxylic acid impurities. This guide objectively benchmarks top commercial suppliers and provides self-validating protocols to ensure your sourced material does not compromise downstream functionalization.

Supplier Landscape & Quantitative Benchmarking

When sourcing this compound, the market is highly fragmented. Suppliers range from fine-chemical manufacturers providing full analytical documentation to aggregators selling early-discovery compounds "as-is." Below is a quantitative benchmark of leading commercial sources.

SupplierCatalog No.Claimed PurityAnalytical Validation ProvidedPrimary Use Case
BLD Pharm BD13924897%High (NMR, LC-MS, UPLC available)Fine Chemical Synthesis 3
ChemScene CS-D0517≥95%High (COA, NMR available)General Synthesis 4
Santa Cruz Biotech SCBT-10165Not Spec.Moderate (Basic COA)Proteomics Research 5
Sigma-Aldrich AldrichCPRVariableNone (Sold "As-is")Early Discovery Screening 6

Note: Sigma-Aldrich explicitly states for its AldrichCPR line that they do not collect analytical data, and the buyer assumes full responsibility for confirming product identity and purity 6.

In-House Analytical Validation Workflow

Because commercial guarantees vary wildly, establishing a self-validating analytical workflow is critical before committing a batch to complex multistep synthesis.

Validation Start Commercial Batch This compound LCMS LC-MS Analysis (Assess >95% Purity) Start->LCMS NMR 1H & 13C NMR (Detect Precursors) Start->NMR KF Karl Fischer Titration (Moisture <0.5%) Start->KF Decision Purity Thresholds Met? LCMS->Decision NMR->Decision KF->Decision Proceed Proceed to Functional Assay Decision->Proceed Yes Reject Reject or Repurify Batch Decision->Reject No

Fig 1. Self-validating analytical workflow for commercial building block verification.

Protocol 1: Self-Validating Purity Assessment (LC-MS & NMR)

To ensure trustworthiness, this protocol is designed to specifically hunt for the methyl 6-hydroxymethylnicotinate precursor, which will skew stoichiometric calculations if left undetected.

  • Sample Preparation : Dissolve 1 mg of the commercial batch in 1 mL of LC-MS grade Acetonitrile (MeCN).

  • LC-MS Execution : Run a slow gradient (5-95% MeCN in Water with 0.1% Formic Acid) over 10 minutes.

    • Causality: A slow gradient is strictly necessary because the polarity difference between the aldehyde product and the alcohol precursor is minimal. A standard 3-minute fast gradient will co-elute them, artificially masking the impurity. Look for the target mass

      
       [[2]]().
      
  • Self-Validating Control : Inject a blank solvent run immediately before and after the sample. This validates that no column carryover is inflating the impurity profile.

  • NMR Verification : Perform ¹H NMR in CDCl₃. Pay specific attention to the aldehyde proton (typically ~10.1 ppm).

    • Causality: If a singlet appears around 4.8 ppm, the batch is contaminated with the unreacted hydroxymethyl precursor.

Functional Benchmarking via Reductive Amination

Analytical purity does not always guarantee functional viability, especially for aldehydes prone to forming unreactive acetals in storage. The ultimate benchmark is a functional assay. The standard functional test for this compound is its conversion into an alkyne-functionalized ligand via reductive amination with propargyl amine 1.

Reaction Reactant1 This compound (1.51 mmol) Solvent 1,2-Dichloroethane Under N2 Reactant1->Solvent Reactant2 Propargyl Amine (0.66 mmol) Reactant2->Solvent Imine In Situ Imine Intermediate Solvent->Imine Reductant NaBH(OAc)3 (1.65 mmol) Imine->Reductant Reduction Product Alkyne-Functionalized Ligand Reductant->Product

Fig 2. Functional benchmarking via reductive amination to yield an alkyne ligand.

Protocol 2: Reductive Amination Benchmark Workflow

This protocol is adapted from established radiopharmaceutical ligand synthesis methodologies 1.

  • Imine Formation : Dissolve this compound (0.250 g, 1.51 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE) while stirring under an N₂ atmosphere. Add propargyl amine (0.042 mL, 0.66 mmol).

    • Causality: DCE is chosen over protic solvents (like methanol) to prevent premature decomposition of the delicate formyl group and to maximize the stability of the imine intermediate prior to reduction.

  • Self-Validating Check : Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot validates the completion of the imine formation, ensuring no unreacted aldehyde is left to form side products.

  • Selective Reduction : Once the imine is formed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (0.349 g, 1.65 mmol). Stir for 3 hours.

    • Causality: NaBH(OAc)₃ is specifically selected over harsher reagents like NaBH₄. Its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, ensuring selective reduction of the imine without inadvertently reducing the delicate methyl ester group on the pyridine ring.

  • Quenching & Isolation : Add 10 mL of distilled water to quench the unreacted hydride. Extract the organic layer, dry over MgSO₄, and concentrate. A high-quality commercial batch of this compound should yield the desired alkyne-functionalized ligand in >50% isolated yield [[1]]().

Conclusion

For rigorous medicinal chemistry applications, BLD Pharm and ChemScene offer the most reliable, analytically backed sources of this compound. If utilizing screening-grade sources like Sigma-Aldrich's AldrichCPR , implementing the self-validating LC-MS/NMR and functional reductive amination protocols described above is strictly mandatory to prevent catastrophic downstream failures.

References

  • National Institutes of Health (PMC) . "Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide". Available at:[Link]

Sources

Spectroscopic Profiling and UV-Vis Comparative Analysis of Methyl 6-formylnicotinate in Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical building blocks requires moving beyond basic structural data to understand how electronic properties dictate functional performance. Methyl 6-formylnicotinate (CAS: 10165-86-3) is a highly versatile pyridine derivative featuring both an ester and a reactive formyl group. It serves as a critical precursor in the synthesis of biheteroaryldicarboxylate inhibitors and radiopharmaceutical ligands.

This guide objectively compares the UV-Vis spectroscopic profile of this compound against alternative pyridine derivatives, providing field-proven methodologies and experimental data to support its application in advanced drug development workflows.

Comparative UV-Vis Spectral Analysis

The photophysical behavior of pyridine derivatives is governed by their substituents. The introduction of a formyl group at the 6-position of the nicotinate scaffold significantly alters the molecule's electronic transitions.

To understand its performance, we must compare this compound with non-formylated and reduced alternatives, such as Methyl nicotinate and Ethyl 6-(hydroxymethyl)nicotinate. The formyl group extends the


-conjugation of the pyridine ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This extended conjugation results in a pronounced bathochromic shift (red-shift) and hyperchromic effect (increased molar absorptivity, 

) compared to its analogs.
Quantitative Data Comparison

The following table summarizes the expected UV-Vis absorption parameters based on Time-Dependent Density Functional Theory (TD-DFT) principles and empirical spectroscopic profiling of pyridine carboxylates [3].

CompoundStructural Feature

(nm)

(M⁻¹ cm⁻¹)
Primary Electronic Transition
Methyl nicotinate Base pyridine ester~265~3,500

Ethyl 6-(hydroxymethyl)nicotinate Reduced 6-position~268~3,800

This compound Conjugated 6-formyl~285~5,200

/

fac-[Re(CO)₃(Ligand)]⁺ Re(I) Complexation~340–360~2,500MLCT (Metal-to-Ligand)

Data Interpretation: The transition from a hydroxymethyl group to a formyl group restores and extends the conjugated system. When this compound is subsequently converted into a bidentate ligand and complexed with metals like Rhenium (Re) or Iron (Fe), new Metal-to-Ligand Charge Transfer (MLCT) bands emerge in the near-UV to visible region, making UV-Vis spectroscopy an ideal tool for real-time reaction monitoring.

Experimental Protocols: Self-Validating UV-Vis Workflow

To ensure high-fidelity data, the spectroscopic protocol must be a self-validating system. The following methodology details the causal logic behind each step to guarantee reproducibility and accuracy.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Dissolve this compound in UV-grade methanol.

    • Causality: Methanol possesses a low UV cutoff (~205 nm), ensuring the solvent does not mask the critical

      
       transitions of the pyridine ring. Furthermore, it readily solvates the polar ester, preventing aggregation-induced light scattering.
      
  • Baseline Correction (The Self-Validation Step):

    • Action: Fill two matched 1 cm path-length quartz cuvettes with UV-grade methanol. Place them in the reference and sample beams of a double-beam spectrophotometer and zero the instrument.

    • Causality: This eliminates optical path discrepancies and subtracts the inherent absorbance of the solvent and cuvette glass.

  • Concentration Optimization:

    • Action: Prepare sample solutions precisely in the 10–50 µM range.

    • Causality: This concentration window ensures the maximum absorbance (

      
      ) falls strictly between 0.1 and 1.0. Operating within this range maintains the linear dynamic range of the Beer-Lambert law and prevents photometric errors caused by detector saturation or stray light.
      
  • Spectral Acquisition & Post-Scan Validation:

    • Action: Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min. Immediately following the sample scan, re-run the solvent blank.

    • Causality: Re-running the blank ensures no lamp drift or sample degradation (e.g., photo-oxidation of the formyl group) occurred during the measurement window.

Workflow N1 1. Solvent Selection (UV-Grade Methanol) N2 2. Baseline Correction (Solvent Blank) N1->N2 N3 3. Sample Preparation (10-50 µM Concentration) N2->N3 N4 4. Spectral Acquisition (200-600 nm Scan) N3->N4 N5 5. Data Analysis (λmax & Extinction) N4->N5

Workflow for UV-Vis spectroscopic profiling of pyridine derivatives.

Applications in Ligand Design and Enzyme Inhibition

The true value of this compound lies in its reactivity, specifically the electrophilic nature of the 6-formyl group, which serves as an anchor for downstream functionalization.

A. Collagen Prolyl 4-Hydroxylase (CP4H) Inhibitors

Research from the has heavily utilized this compound to synthesize biheteroaryldicarboxylate ligands [1]. These ligands are designed to coordinate with the Fe(II) center in the active site of human CP4H, a crucial enzyme in collagen stabilization. UV-Vis spectroscopy is employed to monitor the stability of these Fe(II) complexes. Because low-affinity ligands can dissociate over time, absorbance values are captured within 30 seconds of mixing, tracking the specific


 of the complex (often in the ~520 nm range for related bipyridine scaffolds) to calculate binding kinetics [1].
B. Radiopharmaceutical Complexation (Re/99mTc)

In the development of targeted radiodiagnostics, this compound is subjected to reductive amination with propargylamine to yield an alkyne-functionalized, clickable ligand [2]. This intermediate is subsequently coordinated to a


-[Re(CO)₃]⁺ core (acting as a surrogate for the radioactive 99mTc). UV-Vis spectroscopy directly validates this workflow: the disappearance of the free ligand's absorption peak and the emergence of a distinct MLCT band confirms successful metal complexation[2].

Pathway M6F This compound (Precursor) RA Reductive Amination (Propargylamine) M6F->RA Ligand Alkyne-Functionalized Ligand RA->Ligand Complex Metal Complexation (fac-[Re(CO)3]+) Ligand->Complex UV UV-Vis Monitoring (MLCT Band) Complex->UV

Synthetic pathway and UV-Vis monitoring of Re(I) complexation.

Conclusion

When selecting a pyridine scaffold for ligand design, this compound offers superior synthetic flexibility compared to its non-formylated counterparts. Its distinct UV-Vis absorption profile—driven by extended


-conjugation—not only facilitates rigorous quality control of the raw material but also provides a built-in spectroscopic handle for tracking downstream complexation kinetics in drug discovery applications.
References
  • Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. Vasta, J.D. Raines Lab. Available at:[Link]

  • Clickable, Hydrophilic Ligand for fac-[MI(CO)3]+ (M = Re/99mTc) Applied in an S-Functionalized α-MSH Peptide. Bioconjugate Chemistry - ACS Publications, 2014. Available at:[Link]

Safety Operating Guide

Operational Guide: Safe Handling and Disposal Procedures for Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of Methyl 6-formylnicotinate, designed specifically for laboratory professionals and drug development researchers.

Executive Summary & Chemical Context

This compound (CAS 10165-86-3) is a highly versatile pyridinecarboxaldehyde derivative frequently utilized as a key intermediate in the synthesis of Bruton's Tyrosine Kinase (Btk) inhibitors[1] and novel antimalarial cyclopropyl carboxamides[2]. While its electrophilic formyl group makes it an excellent candidate for reductive aminations and condensation reactions[2], this same reactivity profile dictates stringent handling and disposal protocols.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely an administrative endpoint—it is a critical, self-validating phase of the experimental lifecycle. Treating waste management with the same rigor as synthesis ensures occupational safety, prevents environmental contamination, and maintains laboratory compliance.

Physicochemical Risk Profile

To design a robust disposal strategy, we must first understand the molecular behavior of the compound. The presence of the formyl group on the pyridine ring renders the molecule highly irritating to mucosal membranes and susceptible to oxidation. It is classified as a Class 11 Combustible Solid[3] and carries a WGK 3 rating (highly hazardous to water)[3], strictly prohibiting any form of drain disposal.

Table 1: Quantitative Data & Laboratory Implications

PropertyValueOperational & Disposal Implication
CAS Number 10165-86-3Essential identifier for accurate hazardous waste manifesting and EH&S tracking[4].
Molecular Weight 165.15 g/mol Used for calculating mass balances during waste consolidation[4].
Molecular Formula C8H7NO3Indicates nitrogen presence; incineration will yield NOx gases, requiring specific facility scrubbers[4].
Hazard Codes H315, H318, H335Dictates the need for stringent eye protection (Eye Dam. 1) and respiratory safeguards (STOT SE 3)[3].
Storage Class 11 (Combustible Solids)Waste must be segregated from strong oxidizers to prevent thermal events[3].

Waste Stream Routing & Logistics

Because this compound contains no halogens but features a nitrogen-containing heteroaromatic ring, the optimal destruction method is high-temperature incineration at a licensed facility.

G A Waste Generation: This compound B Hazard Assessment (H315, H318, H335) A->B Identify Risks C Segregation: Halogen-Free Organic Solid B->C Route Stream D Containment: Sealed HDPE Receptacle C->D Package E EH&S Transfer & Manifesting D->E Request Pickup F High-Temperature Incineration (>850°C) E->F Final Destruction

Workflow for the classification, containment, and disposal of this compound.

Standard Operating Procedures (SOP): Routine Waste Accumulation

Protocol 1: Solid Waste Consolidation

  • Segregation :

    • Action : Place all solid waste (e.g., contaminated Kimwipes, empty reagent vials, and unused chemical powder) into a designated "Non-Halogenated Organic Solid Waste" container.

    • Causality : Mixing this compound with halogenated waste alters the incineration parameters and significantly increases disposal costs due to the risk of dioxin formation during combustion.

    • Validation Check : Review the waste log attached to the container to confirm no chlorinated solvents or solids have been introduced prior to addition.

  • Containment :

    • Action : Utilize a chemically compatible, wide-mouth high-density polyethylene (HDPE) receptacle.

    • Causality : HDPE provides excellent chemical resistance and prevents the aerosolization of the fine powder, mitigating the risk of respiratory irritation (H335) and serious eye damage (H318)[3].

    • Validation Check : Inspect the threading of the container lid. If powder residue is visible, wipe it with an ethanol-dampened tissue before sealing to ensure an airtight closure.

  • Labeling & Storage :

    • Action : Affix a hazardous waste tag immediately. Explicitly list "this compound" and mark the hazards as "Toxic" and "Irritant". Store in a cool, dry environment away from moisture[4].

    • Causality : Accurate labeling prevents dangerous downstream mixing by Environmental Health and Safety (EH&S) personnel and ensures compliance with local and federal regulations.

    • Validation Check : Ensure the accumulation start date is clearly written and that the container is stored in a secondary containment tray.

Emergency Protocol: Solid Spill Management

Protocol 2: Accidental Release Cleanup

  • Personal Protective Equipment (PPE) Escalation :

    • Action : Immediately don safety goggles, double nitrile gloves, and a lab coat. If the spill occurs outside a fume hood, a particulate respirator (N95 or P100) is mandatory.

    • Causality : The compound is an Eye Dam. 1 hazard[3]; standard safety glasses do not provide sufficient protection against airborne dust.

    • Validation Check : Perform a positive/negative pressure seal check on the respirator before approaching the spill zone.

  • Spill Containment :

    • Action : Lightly mist the spilled powder with water or cover it with a damp absorbent pad.

    • Causality : Dry sweeping will aerosolize the particles, drastically increasing the inhalation risk. Misting agglomerates the powder, neutralizing the airborne threat.

    • Validation Check : Visually confirm that no dust plumes are generated when the air above the spill is gently disturbed.

  • Collection & Decontamination :

    • Action : Use a non-sparking scoop to transfer the agglomerated material into a dedicated hazardous waste container. Wash the affected surface with a mild solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Causality : The solvent ensures the solubilization and removal of any residual organic film, while the soap and water wash removes the solvent, leaving a chemically neutral surface.

    • Validation Check : Wipe the cleaned area with a dry Kimwipe and inspect it under good lighting; the wipe must show no yellow/white residue.

References

  • US Patent 9481682B2. "Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors". Accessed March 9, 2026.
  • National Institutes of Health (PMC). "Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b". Accessed March 9, 2026.[Link]

Sources

Personal protective equipment for handling Methyl 6-formylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 6-formylnicotinate

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, practical framework for handling this compound, moving beyond mere compliance to foster a culture of proactive safety. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe laboratory practices.

This compound is a valuable reagent in synthetic chemistry. However, its potential to cause skin, eye, and respiratory irritation necessitates a robust safety protocol.[1][2][3] This guide is structured to provide immediate, essential information for its safe handling, storage, and disposal, ensuring the well-being of all laboratory personnel.

Understanding the Risks: Hazard Profile

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3][6]

  • H302: Harmful if swallowed.[7]

It is a combustible solid that can form explosive dust mixtures with air.[5] Understanding these hazards is the foundational step in mitigating risk. The primary routes of exposure are inhalation of dust particles, direct contact with skin and eyes, and ingestion.[1][8] Therefore, our safety strategy is centered on creating effective barriers to these exposure pathways.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound. The rationale is to prevent any direct contact with the solid material or its dust.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne dust.[1] A face shield should be worn over the goggles when there is a risk of splashing or significant dust generation. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][5]
Hands Nitrile GlovesHandle with gloves inspected prior to use.[8] Nitrile gloves offer good chemical resistance for this compound. Always check for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as chemical waste.[2]
Body Laboratory Coat / Long-sleeved ClothingA fully fastened lab coat made of a suitable material prevents incidental skin contact with the chemical.[2][9]
Respiratory NIOSH-approved RespiratorRequired when dusts are generated or when working outside of a certified chemical fume hood.[6] The use of a respirator must be part of a comprehensive respiratory protection program that complies with OSHA's standard (29 CFR 1910.134).[10]

This multi-layered approach to PPE ensures that all potential exposure routes are adequately protected.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS & Establish Work Area B 2. Don Full PPE A->B Proceed once understood C 3. Weigh & Dispense in Fume Hood B->C Enter handling phase D 4. Perform Experiment C->D Transfer to reaction E 5. Tightly Seal Container D->E Post-reaction F 6. Decontaminate Work Area E->F Proceed to cleanup G 7. Doff & Dispose of PPE F->G After cleaning H 8. Segregate Waste G->H Proper segregation I 9. Wash Hands Thoroughly H->I Final step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation and Designating the Area : Before handling, thoroughly review the Safety Data Sheet (SDS).[11] Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound. Ensure that an eyewash station and safety shower are in close proximity and unobstructed.[1][5]

  • Donning PPE : Put on all required PPE as detailed in the table above. Check for any defects in your equipment, especially gloves.

  • Weighing and Dispensing : Conduct all manipulations that may generate dust, such as weighing and transferring, inside a chemical fume hood to ensure adequate ventilation.[1][8][12] Use non-sparking tools.[8]

  • Performing the Reaction : Keep the container tightly closed when not in use.[1][2][6] Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources.[1][2][6] Ensure the container is clearly labeled.

  • Decontamination : After handling, decontaminate the work surface with a mild detergent and water.[11]

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Waste Disposal : All contaminated materials, including empty containers, used gloves, and absorbent materials from cleanups, must be disposed of as hazardous chemical waste.[1][2][6] Do not mix with other waste streams.[6] The disposal must be conducted through an approved waste disposal plant in accordance with local and national regulations.[1][2][6]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][2][5] Do not eat, drink, or smoke in the laboratory area.[9]

Emergency Response Plan: Spills and Exposures

Pre-planning is crucial for a safe and effective response to any unforeseen incidents.

In Case of a Spill:

Your immediate response depends on the scale of the spill.

  • Minor Spill (<5g, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.[6]

    • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1][2][8]

    • Clean the spill area with soap and water.[13]

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (>5g, outside of a fume hood, or if you feel unsafe):

    • Evacuate the immediate area and alert all personnel.[11][13]

    • If safe to do so, shut off any ignition sources.[11]

    • Close the laboratory door to contain the spill.

    • Immediately notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[14] Do not attempt to clean up a major spill unless you are trained to do so.[11]

In Case of Personal Exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Skin Contact : Remove all contaminated clothing immediately.[6][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs or persists, get medical advice.[2]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or if they feel unwell, call for medical assistance.[2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[8] Seek immediate medical attention.[9]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Environmental Health and Safety Office. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Greenbook. (n.d.). Safety Data Sheet. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. [Link]

  • Georgia Southern University. (n.d.). Hazardous Materials Spill – Emergency Management. [Link]

  • Radboud University. (2024, July 5). Work instruction: What to do in case of a chemical incident. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.